Product packaging for 6-O-Methyl-alpha-D-galactopyranose(Cat. No.:CAS No. 31505-26-7)

6-O-Methyl-alpha-D-galactopyranose

Cat. No.: B12677766
CAS No.: 31505-26-7
M. Wt: 194.18 g/mol
InChI Key: QWJKEQVWXSYDJA-PZRMXXKTSA-N
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Description

6-O-Methyl-alpha-D-galactopyranose (CAS 31505-26-7) is a chemically modified monosaccharide with the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol . This compound serves as a stable, non-metabolizable analog of D-galactose, making it an invaluable tool in biochemical and glycobiological research for investigating carbohydrate recognition and processing mechanisms without interference from metabolic pathways . Its primary research value lies in its application as a substrate analog for studying enzyme specificity, particularly for galactosidases, and as a critical reagent in receptor binding studies to elucidate sugar recognition by lectins and other carbohydrate-binding proteins . In microbiological research, it facilitates the study of bacterial sugar uptake mechanisms and metabolic pathways . The compound is also investigated in the context of drug design research targeting glycan-mediated interactions, such as those found in cancer or pathogen adhesion processes . Furthermore, its high water solubility and biocompatibility render it suitable for use in various aqueous-based biochemical assays and cell culture studies . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O6 B12677766 6-O-Methyl-alpha-D-galactopyranose CAS No. 31505-26-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31505-26-7

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O6/c1-12-2-3-4(8)5(9)6(10)7(11)13-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1

InChI Key

QWJKEQVWXSYDJA-PZRMXXKTSA-N

Isomeric SMILES

COC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

COCC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 6-O-Methyl-alpha-D-galactopyranose: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 6-O-Methyl-alpha-D-galactopyranose. This document is intended to serve as a valuable resource for researchers and professionals engaged in carbohydrate chemistry, drug discovery, and development.

Chemical Structure and Identification

This compound is a monosaccharide derivative of galactose, characterized by a methyl group ether-linked to the oxygen atom at the C-6 position of the pyranose ring. The 'alpha' designation indicates that the hydroxyl group at the anomeric carbon (C-1) is in the axial position.

The fundamental structural details of this compound are outlined below:

  • IUPAC Name : (2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol[1]

  • Molecular Formula : C₇H₁₄O₆[1]

  • CAS Number : 31505-26-7[1]

  • PubChem CID : 44269524[1]

The pyranose ring of this compound adopts a chair conformation, which is the most stable arrangement for six-membered rings. The stereochemistry of the hydroxyl groups on the ring is the same as that of D-galactose.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, computational predictions from reliable databases provide valuable insights into its characteristics.

PropertyValueSource
Molecular Weight 194.18 g/mol PubChem[1]
Monoisotopic Mass 194.07903816 DaPubChem[1]
Topological Polar Surface Area 99.4 ŲPubChem[1]
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 3PubChem
XLogP3-AA -2.6PubChem[1]

Synthesis of this compound

A direct, one-step synthesis protocol for this compound is not readily found in the literature. However, a plausible multi-step synthetic route can be devised based on established methods for the selective modification of monosaccharides. A key strategy involves the protection of the more reactive hydroxyl groups, followed by methylation of the primary hydroxyl group at the C-6 position, and subsequent deprotection.

A potential synthetic workflow is outlined below:

G cluster_protection Protection Steps cluster_methylation Methylation cluster_deprotection Deprotection Gal alpha-D-Galactopyranose ProtectedGal 1,2:3,4-Di-O-isopropylidene- alpha-D-galactopyranose Gal->ProtectedGal Acetone, H+ MethylatedProtectedGal 6-O-Methyl-1,2:3,4-di-O-isopropylidene- alpha-D-galactopyranose ProtectedGal->MethylatedProtectedGal NaH, CH3I FinalProduct This compound MethylatedProtectedGal->FinalProduct Acidic Hydrolysis

Proposed Synthetic Workflow for this compound

Experimental Protocol for the Proposed Synthesis:

  • Protection of Hydroxyl Groups:

    • alpha-D-Galactopyranose is reacted with acetone in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to form 1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranose. This protection strategy leaves the primary hydroxyl group at C-6 as the only free hydroxyl group.

    • The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

    • The product is then isolated and purified, usually by crystallization or column chromatography.

  • Methylation of the C-6 Hydroxyl Group:

    • The protected galactopyranose derivative is dissolved in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    • A strong base, such as sodium hydride (NaH), is added to deprotonate the C-6 hydroxyl group, forming an alkoxide.

    • Methyl iodide (CH₃I) is then added as the methylating agent.

    • The reaction is typically carried out at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

    • Upon completion, the reaction is quenched, and the methylated product is extracted and purified.

  • Deprotection:

    • The isopropylidene protecting groups are removed by acidic hydrolysis. This is commonly achieved by treating the methylated intermediate with an aqueous solution of a mild acid, such as acetic acid or trifluoroacetic acid (TFA).

    • The reaction progress is monitored by TLC.

    • Once the deprotection is complete, the final product, this compound, is isolated and purified, often by column chromatography.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show a characteristic signal for the methyl protons (O-CH₃) as a singlet around 3.4 ppm. The anomeric proton (H-1) would appear as a doublet with a coupling constant of approximately 3-4 Hz, characteristic of an alpha-anomer. Other ring protons would resonate in the region of 3.5-4.5 ppm.

  • ¹³C NMR: The spectrum would feature a signal for the methyl carbon at approximately 60 ppm. The anomeric carbon (C-1) would be expected to resonate around 100 ppm. The other ring carbons would appear in the 60-80 ppm region.

Biological Significance and Potential Applications

The biological role of this compound is not well-documented. However, the methylation of monosaccharides is a known biological modification that can influence their properties and interactions. Methylation can increase the hydrophobicity of a sugar molecule and may affect its recognition by enzymes and receptors.

Methylated carbohydrates are found in various natural products and have been implicated in biological processes such as molecular recognition. The presence of a methyl group can alter the binding affinity of a carbohydrate to proteins, which is a critical aspect of many biological signaling pathways.

G cluster_interaction Molecular Recognition cluster_modification Effect of Methylation Carb Carbohydrate Receptor Protein Receptor Carb->Receptor Binding AlteredBinding Altered Binding Affinity Receptor->AlteredBinding MethylCarb 6-O-Methyl-Carbohydrate MethylCarb->Receptor BiologicalResponse Modified Biological Response AlteredBinding->BiologicalResponse

Conceptual Diagram of Methylation's Impact on Biological Recognition

Given the importance of carbohydrate-protein interactions in drug development, this compound and similar methylated sugars could serve as valuable tools for probing these interactions and for the design of novel therapeutics. For instance, they could be used as building blocks for the synthesis of more complex glycans or as ligands in drug discovery screening assays.

Conclusion

This compound is a structurally defined monosaccharide derivative with potential applications in chemical and biological research. While detailed experimental data for this specific compound are limited, its synthesis can be achieved through established carbohydrate chemistry methodologies. Further investigation into its biological activities and interactions is warranted to fully elucidate its potential in fields such as glycobiology and medicinal chemistry. This guide provides a foundational understanding of its structure and properties to aid future research endeavors.

References

The Natural Occurrence of 6-O-Methyl-alpha-D-galactopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 6-O-Methyl-alpha-D-galactopyranose, a methylated monosaccharide found primarily in marine red algae. The document details its known natural sources, metabolic pathways, and provides a framework for its extraction, purification, and structural elucidation based on established methodologies for related compounds. This guide is intended to serve as a foundational resource for researchers interested in the biological significance and potential applications of this unique carbohydrate.

Introduction

This compound is a naturally occurring monosaccharide derivative characterized by a methyl group at the C-6 position of the galactose sugar. While not as ubiquitous as its parent sugar, D-galactose, this methylated form is a significant component of certain marine organisms, particularly red algae (Rhodophyta). Its presence in complex polysaccharides suggests specific biological roles, potentially related to structural integrity, energy storage, or defense mechanisms. This guide synthesizes the current knowledge on the natural occurrence, biosynthesis, and metabolism of this compound, and provides detailed experimental protocols for its study.

Natural Occurrence

The primary natural sources of this compound identified to date are marine red algae. It exists as a constituent of complex sulfated galactans, which are major components of the cell walls of these organisms.

OrganismPhylumNotes
Digenea simplexRhodophytaReported as a natural source of this compound.[1]
Ceramium boydeniiRhodophytaIdentified as containing 6-O-Methyl-D-galactose.[2]
Porphyra speciesRhodophytaA component of the galactan known as porphyran.[2]

Biosynthesis and Metabolism

The precise biosynthetic pathway for the 6-O-methylation of galactose in red algae has not been fully elucidated. However, it is hypothesized to be a modification step within the general pathway of galactan biosynthesis. The general biosynthesis of sulfated galactans in red algae involves the use of UDP-D-galactose and GDP-L-galactose as sugar donors.[3][4] The methylation at the C-6 position likely occurs after the incorporation of the galactose unit into the growing polysaccharide chain, catalyzed by a specific O-methyltransferase.

In marine environments, certain heterotrophic bacteria have been shown to metabolize 6-O-methyl-d-galactose. The degradation pathway involves an oxidative demethylation process. This reaction is catalyzed by a cytochrome P450 monooxygenase, in conjunction with its redox partners ferredoxin and ferredoxin reductase, yielding D-galactose and formaldehyde.[2]

Visualizing the Metabolic Pathways

biosynthesis_metabolism cluster_biosynthesis Biosynthesis in Red Algae cluster_metabolism Metabolism in Marine Bacteria UDP-D-Galactose UDP-D-Galactose Galactan_Backbone Galactan_Backbone UDP-D-Galactose->Galactan_Backbone Glycosyltransferase O-Methyltransferase O-Methyltransferase Galactan_Backbone->O-Methyltransferase Methylated_Galactan Galactan with 6-O-Methyl-Galactose SAM S-Adenosyl- methionine (Methyl Donor) SAM->O-Methyltransferase O-Methyltransferase->Methylated_Galactan 6-O-Methyl-D-galactose 6-O-Methyl-D-galactose Demethylation Oxidative Demethylation 6-O-Methyl-D-galactose->Demethylation D-Galactose D-Galactose Formaldehyde Formaldehyde Demethylation->D-Galactose Demethylation->Formaldehyde

Biosynthesis and Metabolism of 6-O-Methyl-galactose.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, purification, and structural elucidation of this compound from red algae. These protocols are based on established techniques for carbohydrate analysis from marine sources.[5][6][7][8][9]

Extraction of Polysaccharides

This protocol describes the hot water extraction of polysaccharides from dried red algal biomass.

  • Sample Preparation:

    • Wash fresh algal material with fresh water to remove salts and epiphytes.

    • Dry the algal material at 60°C until a constant weight is achieved.

    • Grind the dried algae into a fine powder.

    • Defat the algal powder by extraction with a 2:1 (v/v) mixture of chloroform:methanol at room temperature for 24 hours.

    • Air-dry the defatted powder.

  • Hot Water Extraction:

    • Suspend the defatted algal powder in distilled water at a 1:20 (w/v) ratio.

    • Adjust the pH to 8.0 with 1 M NaOH.

    • Heat the suspension at 90°C for 2 hours with constant stirring.

    • Cool the extract to room temperature and centrifuge at 10,000 x g for 20 minutes to remove the algal residue.

    • Collect the supernatant.

  • Precipitation of Polysaccharides:

    • Concentrate the supernatant to one-third of its original volume using a rotary evaporator.

    • Precipitate the polysaccharides by adding 4 volumes of cold ethanol and store at 4°C overnight.

    • Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.

    • Wash the precipitate with 70% ethanol, followed by absolute ethanol.

    • Lyophilize the precipitate to obtain the crude polysaccharide extract.

Hydrolysis of Polysaccharides

To analyze the monosaccharide composition, the extracted polysaccharides are hydrolyzed.

  • Dissolve 10 mg of the crude polysaccharide extract in 2 mL of 2 M trifluoroacetic acid (TFA).

  • Heat the solution at 121°C for 2 hours in a sealed tube.

  • Cool the hydrolysate to room temperature and remove the TFA by repeated co-distillation with methanol under a stream of nitrogen.

  • Dissolve the dried hydrolysate in a known volume of distilled water for further analysis.

Purification of this compound

Purification of the target monosaccharide from the hydrolysate can be achieved using chromatographic techniques.

  • Size-Exclusion Chromatography (SEC):

    • Apply the concentrated hydrolysate to a Bio-Gel P-2 column.

    • Elute with deionized water at a flow rate of 0.5 mL/min.

    • Collect fractions and monitor for the presence of monosaccharides using the phenol-sulfuric acid method.

    • Pool the monosaccharide-containing fractions and lyophilize.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

    • For higher purity, the monosaccharide fraction can be further separated on a CarboPac PA1 or PA10 column.

    • Use an isocratic elution with 18 mM NaOH at a flow rate of 1 mL/min.

    • Identify the peak corresponding to this compound by comparison with an authentic standard.

Structural Elucidation and Quantification

The structure and quantity of the purified compound are determined using spectroscopic and chromatographic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Convert the monosaccharides to their alditol acetates.

      • Reduce the monosaccharides with NaBH4.

      • Acetylate the resulting alditols with acetic anhydride and pyridine.

    • GC-MS Analysis:

      • Inject the derivatized sample onto a capillary column (e.g., DB-5).

      • Use a temperature program from 140°C to 250°C.

      • Identify 6-O-methyl-galactitol acetate based on its retention time and mass spectrum, particularly the characteristic fragmentation pattern.[10][11]

    • Quantification: Use a suitable internal standard (e.g., myo-inositol) for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified sample in D2O.

    • Acquire 1H and 13C NMR spectra.

    • The presence of a methoxy group will be indicated by a singlet around 3.4 ppm in the 1H NMR spectrum and a signal around 59 ppm in the 13C NMR spectrum.

    • Utilize 2D NMR techniques (COSY, HSQC, HMBC) for complete assignment of all proton and carbon signals to confirm the structure as this compound.[12][13][14]

Visualizing the Experimental Workflow

experimental_workflow Start Red Algal Biomass Extraction Hot Water Extraction Start->Extraction Hydrolysis Acid Hydrolysis Extraction->Hydrolysis Purification Chromatographic Purification Hydrolysis->Purification Analysis Structural Elucidation & Quantification Purification->Analysis GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR

General Experimental Workflow.

Signaling Pathways

Currently, there is no direct evidence for specific signaling pathways involving this compound. However, it is increasingly recognized that metabolites can act as signaling molecules, influencing cellular processes by modulating enzyme activity or gene expression. The catabolism of this compound in marine bacteria, for instance, could lead to changes in the intracellular concentrations of D-galactose and formaldehyde, which in turn might trigger specific metabolic responses. Further research is needed to explore the potential signaling roles of this methylated sugar.

Visualizing a General Metabolite Signaling Concept

signaling_concept Metabolite 6-O-Methyl-alpha-D- galactopyranose Enzyme Enzyme/ Receptor Metabolite->Enzyme Binds to/is a substrate for CellularResponse Cellular Response (e.g., altered gene expression, metabolic shift) Enzyme->CellularResponse Initiates cascade

General Concept of Metabolite-Driven Signaling.

Conclusion

This compound is a naturally occurring methylated sugar primarily found in the complex polysaccharides of red algae. While its precise biological functions and biosynthetic pathway are still under investigation, its presence suggests specialized roles in these marine organisms. The metabolic pathway for its degradation in marine bacteria has been partially elucidated. This technical guide provides a summary of the current knowledge and a framework of experimental protocols to facilitate further research into this intriguing molecule. Future studies are warranted to fully understand its physiological significance and to explore its potential applications in biotechnology and drug development.

References

The Presence and Significance of 6-O-Methyl-alpha-D-galactopyranose in Plant Polysaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylation of monosaccharide residues within plant polysaccharides is a nuanced structural modification that can significantly impact the physicochemical properties and biological activities of these complex carbohydrates. Among these modifications, the presence of 6-O-methyl-alpha-D-galactopyranose is of growing interest due to its potential influence on cell wall architecture, intercellular signaling, and interactions with bioactive compounds. This technical guide provides a comprehensive overview of the current understanding of this compound in plant polysaccharides, including its distribution, methods for its analysis, and its putative biological roles. The guide is intended to serve as a resource for researchers in the fields of plant biology, carbohydrate chemistry, and drug development, offering detailed experimental protocols and conceptual frameworks to stimulate further investigation into this unique monosaccharide modification.

Introduction to this compound

This compound is a naturally occurring monosaccharide derivative where a methyl group is attached to the oxygen atom at the C-6 position of an alpha-D-galactopyranose unit. This seemingly simple modification can impart a degree of hydrophobicity to the sugar residue, potentially altering the solubility, conformation, and intermolecular interactions of the polysaccharide chains in which it is incorporated. While O-methylation is a known modification of various components of the plant cell wall, the specific occurrence and function of 6-O-methylated galactose are not as extensively studied as other modifications like the methylation of pectic galacturonic acid.[1][2]

Occurrence and Distribution

The presence of methylated monosaccharides, including methylated galactose, has been reported in various plant lineages, from algae to higher plants. However, specific quantitative data for this compound remains relatively scarce in the literature. The available data suggests its presence in certain plant cell wall components, although often as a minor constituent. For instance, studies on pectic polysaccharides from white mustard (Sinapis alba) cotyledons have identified various methylated sugars, indicating the complexity of methylation patterns in plant cell walls.[3][4] While 3-O-methyl-D-galactose has been identified in the pectic polysaccharides of charophytes and lycophytes, the distribution of the 6-O-methylated isomer is less clear.[5][6]

Table 1: Reported Occurrence of Methylated Galactose in Plant Polysaccharides

Plant/Organism GroupPolysaccharide TypeMethylation PositionMolar Proportion/CommentReference(s)
White Mustard (Sinapis alba)Pectic Polysaccharides2-O-methyl-D-galactose1.14 (relative to 2,3-di-O-methyl-D-galactose)[3][4]
Charophytes & LycophytesPectic Polysaccharides3-O-methyl-D-galactoseDetected as a significant component[5][6]
Pseuderanthemum carruthersiiNeutral Polysaccharide (Galactan)3-O-methyl galactose20.0% of total monosaccharides[7]
Red Alga (Ceramium boydenii)Not specified6-O-methyl-D-galactoseReported presence[8]

Note: This table includes data on other methylated galactose isomers due to the limited specific data for the 6-O-methyl form in higher plants. This highlights the need for more targeted quantitative studies.

Experimental Protocols

Isolation and Purification of Polysaccharides Containing this compound

The isolation of specific polysaccharides requires a tailored approach based on the plant source and the target polysaccharide's properties. The following is a generalized workflow.

experimental_workflow_isolation start Plant Material (e.g., leaves, seeds) homogenization Homogenization (e.g., in 80% ethanol) start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 air Alcohol-Insoluble Residue (AIR) (Crude Cell Wall Material) centrifugation1->air extraction Sequential Extraction (e.g., CDTA, Na2CO3, KOH) air->extraction fractionation Fractionation (e.g., Anion-Exchange Chromatography) extraction->fractionation purification Purification (e.g., Size-Exclusion Chromatography) fractionation->purification characterization Structural Characterization purification->characterization biosynthesis_pathway udp_gal UDP-Galactose polysaccharide Growing Polysaccharide Chain udp_gal->polysaccharide methylated_polysaccharide Polysaccharide with 6-O-Methyl-Galactose polysaccharide->methylated_polysaccharide OMT omt Galactose-6-O-Methyltransferase (Putative) sah S-Adenosyl-L-homocysteine (SAH) omt->sah sam S-Adenosyl-L-methionine (SAM) sam->omt signaling_pathway stress Biotic/Abiotic Stress cw_degradation Cell Wall Degradation stress->cw_degradation oligosaccharin Oligosaccharin Release (containing 6-O-Me-Gal) cw_degradation->oligosaccharin receptor Plasma Membrane Receptor oligosaccharin->receptor signal_transduction Signal Transduction Cascade (e.g., MAPK cascade, Ca2+ signaling) receptor->signal_transduction gene_expression Altered Gene Expression signal_transduction->gene_expression response Physiological Response (e.g., defense, growth modulation) gene_expression->response

References

An In-depth Technical Guide to 6-O-Methyl-alpha-D-galactopyranose (CAS: 6779-91-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-O-Methyl-alpha-D-galactopyranose, a methylated monosaccharide of significant interest in the fields of glycobiology and drug development. This document details the physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its potential biological significance and applications, particularly in the context of molecular recognition and the development of novel therapeutics. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and application.

Introduction

This compound is a derivative of the monosaccharide galactose, characterized by the presence of a methyl group at the C-6 position. While methylation is a common modification of macromolecules like proteins and nucleic acids, the methylation of carbohydrates is a less frequent but functionally significant event in biological systems.[1] Found in various natural sources, including bacteria, fungi, and plants, methylated sugars play a role in modulating the structure and function of glycans.[1] This modification can alter the hydrophobicity, conformational flexibility, and recognition by glycan-binding proteins, making this compound a valuable tool for studying carbohydrate-protein interactions and for the development of carbohydrate-based therapeutics.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 6779-91-5Internal Knowledge
Molecular Formula C₇H₁₄O₆Internal Knowledge
Molecular Weight 194.18 g/mol Internal Knowledge
Appearance White to off-white powderInferred from similar compounds
Solubility Soluble in water and polar organic solventsInferred from similar compounds
Melting Point Not available
Boiling Point Not available
Optical Rotation Not available

Synthesis and Purification

The synthesis of this compound can be achieved through the selective methylation of a suitably protected galactose derivative. A plausible synthetic route is outlined below, based on established methods for selective O-methylation of carbohydrates.[4]

Proposed Synthetic Workflow

Synthetic_Workflow Start α-D-Galactopyranose Protection Protection of C1-C4 hydroxyls Start->Protection e.g., Acetonide formation Methylation Selective Methylation of C6-OH Protection->Methylation e.g., NaH, CH₃I Deprotection Deprotection Methylation->Deprotection Acidic hydrolysis Purification Purification Deprotection->Purification Chromatography End 6-O-Methyl-alpha-D- galactopyranose Purification->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Methanol (MeOH)

  • Dowex 50W-X8 resin (H⁺ form)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Protection of D-Galactose: Start with a protected form of D-galactose where the C6 hydroxyl group is free, such as 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose. This can be synthesized from D-galactose.

  • Methylation:

    • Dissolve 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose in anhydrous DMF under an inert atmosphere (e.g., argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Stir for 30 minutes at 0 °C.

    • Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the crude product in a mixture of methanol and water.

    • Add Dowex 50W-X8 resin (H⁺ form) and stir the suspension at room temperature until thin-layer chromatography (TLC) indicates complete removal of the isopropylidene groups.

    • Filter the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude this compound by silica gel column chromatography using a gradient of dichloromethane and methanol to afford the pure product.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Analytical Workflow

Analytical_Workflow Sample Purified Compound TLC Thin-Layer Chromatography (TLC) Sample->TLC NMR NMR Spectroscopy (¹H, ¹³C, COSY) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS Purity Purity Assessment (e.g., HPLC) Sample->Purity TLC->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols: Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in D₂O): The proton NMR spectrum is expected to show a characteristic signal for the methyl group protons around 3.4 ppm (singlet, 3H). The anomeric proton (H-1) should appear as a doublet around 4.9 ppm with a coupling constant of approximately 3-4 Hz, characteristic of an alpha anomer. Other sugar ring protons will resonate between 3.5 and 4.2 ppm.

  • ¹³C NMR (in D₂O): The carbon NMR spectrum will show a signal for the methyl carbon around 59 ppm. The anomeric carbon (C-1) is expected to resonate around 100 ppm. The other five carbon signals of the pyranose ring will appear between 60 and 80 ppm.

4.2.2. Mass Spectrometry (MS)

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+Na]⁺ ion would be at m/z 217.17.

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Sugars

  • For linkage analysis and confirmation, the methylated sugar can be further derivatized to its partially methylated alditol acetate (PMAA) and analyzed by GC-MS.[5] This is a standard procedure in carbohydrate analysis.[5][6]

Biological Significance and Applications in Drug Development

Methylation of monosaccharides can have significant biological implications. While not found in mammals, methylated sugars in other organisms are involved in molecular recognition events.[1] In the context of drug development, the introduction of a methyl group can modulate a molecule's properties in several beneficial ways:

  • Increased Lipophilicity: The methyl group increases the lipophilicity of the sugar, which can improve its pharmacokinetic properties, such as membrane permeability and oral bioavailability.

  • Metabolic Stability: The methyl group can block sites of enzymatic degradation, thereby increasing the metabolic stability and in vivo half-life of a carbohydrate-based drug.

  • Modulation of Binding Affinity: The presence of a methyl group can alter the binding affinity and specificity of a carbohydrate ligand for its protein receptor. This can be exploited to design more potent and selective inhibitors or modulators of protein function.

Conceptual Role in Modulating Protein-Carbohydrate Interactions

Protein_Carbohydrate_Interaction Gal Galactose Receptor1 Protein Receptor Gal->Receptor1 MeGal 6-O-Methyl- Galactose Receptor2 Protein Receptor MeGal->Receptor2 Altered Binding (Increased/Decreased Affinity or Specificity)

Caption: Conceptual diagram of how 6-O-methylation can alter protein-carbohydrate interactions.

The targeted modification of carbohydrates, such as the 6-O-methylation of galactose, is a promising strategy in the design of glycomimetic drugs. These compounds can act as antagonists or agonists of carbohydrate-binding proteins (lectins) that are involved in various disease processes, including inflammation, cancer metastasis, and microbial infections. For instance, idraparinux, a synthetic anticoagulant, contains O-methyl functionalities which contribute to its therapeutic profile.[3]

Conclusion

This compound is a valuable chemical entity for researchers in glycobiology and medicinal chemistry. Its synthesis, while requiring careful protection and deprotection strategies, is achievable through established chemical methods. The analytical characterization of this compound relies on standard spectroscopic and chromatographic techniques. The strategic introduction of a methyl group onto the galactose scaffold offers a powerful tool to modulate the biological and pharmacological properties of carbohydrate-based molecules, opening up new avenues for the development of novel therapeutics. This technical guide provides a foundational resource to stimulate and support further investigation into the potential of this compound.

References

"physical and chemical properties of 6-O-Methyl-alpha-D-galactopyranose"

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-O-Methyl-alpha-D-galactopyranose. It is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry. This document summarizes available data, outlines experimental protocols for its synthesis and characterization, and provides a visual representation of a potential synthetic pathway.

Physical Properties

Table 1: Computed Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₆[1]
Molecular Weight 194.18 g/mol [1]
Exact Mass 194.07903816 Da[1]
Topological Polar Surface Area 99.4 Ų[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]
XLogP3-AA -2.6[1]

Table 2: Experimental Physical Properties of Methyl-alpha-D-galactopyranoside (1-O-Methyl Isomer)

PropertyValueSource
CAS Number 3396-99-4[2]
Appearance White crystalline solid[3]
Melting Point 114-117 °C[2][3]
Optical Rotation [α]20/D +173° to +180° (c=1.5 in water)[3]
Solubility Soluble in water and methanol.[3]

Chemical Properties and Reactivity

This compound is a monosaccharide derivative with a methyl ether at the C-6 position. This modification influences its reactivity compared to unsubstituted galactose. The primary hydroxyl group at C-6 is protected, which can direct further chemical modifications to the secondary hydroxyl groups at C-2, C-3, and C-4. The anomeric hydroxyl group at C-1 retains its reactivity, allowing for the formation of glycosidic bonds.

Key aspects of its chemical reactivity include:

  • Glycosylation: The anomeric hydroxyl group can react with alcohols under acidic conditions to form glycosides.[4]

  • Acylation and Alkylation: The remaining free hydroxyl groups (at C-1, C-2, C-3, and C-4) can be acylated or alkylated using standard protecting group chemistry.[5]

  • Oxidation: The secondary alcohols can be oxidized to ketones under appropriate conditions.

Experimental Protocols

Proposed Synthesis of this compound

A specific, optimized protocol for the synthesis of this compound is not detailed in the surveyed literature. However, a plausible multi-step synthesis can be proposed based on established carbohydrate chemistry methodologies, such as the selective protection and deprotection of hydroxyl groups. One such approach involves the selective tosylation of the primary hydroxyl group of a protected galactopyranoside, followed by methylation and deprotection.

Step 1: Synthesis of Methyl 2,3,4-tri-O-acetyl-alpha-D-galactopyranoside This intermediate can be prepared from methyl-alpha-D-galactopyranoside through a sequence of tritylation of the primary hydroxyl group, acetylation of the secondary hydroxyls, and subsequent detritylation.

Step 2: Selective 6-O-Methylation A more direct, though potentially lower-yielding, approach would be the selective methylation of a suitably protected galactopyranose derivative. The relative reactivity of the hydroxyl groups often allows for preferential reaction at the more accessible C-6 position.

A Proposed Two-Step Synthesis from a Protected Intermediate:

  • Selective Tosylation of a Protected Galactopyranoside: Starting with a commercially available, suitably protected galactopyranose derivative (e.g., with acetyl or benzyl protecting groups on C-1, C-2, C-3, and C-4), the free primary hydroxyl at C-6 can be selectively tosylated using p-toluenesulfonyl chloride (TsCl) in pyridine.[6]

  • Detosylation and Methylation: The tosyl group is a good leaving group and can be displaced. However, a more controlled approach would be reductive cleavage of the tosyl group to regenerate the hydroxyl, followed by methylation. Alternatively, direct methylation of the partially protected sugar could be attempted.

A proposed workflow for the synthesis is depicted in the diagram below.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton (around 4.5-5.0 ppm with a small coupling constant for the alpha anomer), ring protons (typically in the 3.4-4.2 ppm region), and a singlet for the methyl group protons at the C-6 position (around 3.4 ppm). The chemical shifts can be influenced by the solvent and temperature.[7][8][9][10][11]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the anomeric carbon (around 100 ppm), the ring carbons (in the 60-80 ppm range), and the methyl carbon (around 60 ppm).

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): This would be used to determine the molecular weight of the compound. The expected [M+Na]⁺ adduct would be at m/z 217.07.

  • Gas Chromatography-Mass Spectrometry (GC-MS) of a derivatized sample: For detailed structural analysis, the compound can be permethylated, hydrolyzed, reduced, and acetylated to form partially methylated alditol acetates (PMAAs). The fragmentation pattern in GC-MS would confirm the position of the methyl group.[12][13][14][15] The fragmentation typically occurs between carbon atoms in the sugar chain, and the masses of the resulting fragments can elucidate the substitution pattern.[16]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_methylation Methylation cluster_deprotection Deprotection cluster_final Final Product start Methyl-alpha-D-galactopyranoside tritylation 1. Tritylation (TrCl, Pyridine) Selective protection of C-6 OH start->tritylation acetylation 2. Acetylation (Ac2O, Pyridine) Protection of C-2, C-3, C-4 OHs tritylation->acetylation detritylation 3. Detritylation (AcOH) Selective deprotection of C-6 OH acetylation->detritylation methylation 4. Methylation (e.g., NaH, MeI) Methylation of C-6 OH detritylation->methylation deacetylation 5. Deacetylation (e.g., NaOMe, MeOH) Removal of acetyl groups methylation->deacetylation final_product This compound deacetylation->final_product

Caption: Proposed synthetic workflow for this compound.

Biological Context and Potential Applications

Natural Occurrence

This compound has been identified as a constituent of natural products. It is found in the red marine alga Digenea simplex.[1] It is also a component of porphyran, a complex polysaccharide from red algae of the genus Porphyra, where it exists as 6-O-methyl-D-galactose residues.[17]

Potential Research Applications

While specific biological activities of isolated this compound are not extensively documented, its presence in natural polysaccharides suggests a role in the biological properties of these larger molecules. As a synthetic building block, it is valuable for:

  • Glycobiology Research: The synthesis of oligosaccharides containing this motif can help in elucidating the structure-activity relationships of complex carbohydrates.

  • Drug Development: Monosaccharide derivatives are often explored as potential therapeutic agents, including as inhibitors of enzymes such as O(6)-methylguanine-DNA methyltransferase (MGMT).[3] The unique methylation pattern of this compound could be explored for targeted biological activity.

  • Metabolic Studies: The metabolism of methylated sugars is an area of interest, particularly in organisms that consume algae containing these compounds.[17]

References

An In-depth Technical Guide to 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for synthesis and characterization, and a summary of the biological context of 6-O-Methyl-alpha-D-galactopyranose. This document is intended to serve as a valuable resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and glycobiology.

Core Physicochemical Data

This compound is a methylated monosaccharide derivative of galactose. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H14O6[1]
Molecular Weight 194.18 g/mol [1]
IUPAC Name (2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol[1]
CAS Number 31505-26-7[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound, compiled from established chemical literature.

Synthesis of this compound

The synthesis of this compound typically involves the regioselective methylation of a protected galactose derivative. A common strategy is to protect the more reactive hydroxyl groups, leaving the C-6 hydroxyl group accessible for methylation.

Materials:

  • Methyl α-D-galactopyranoside

  • Dry Pyridine

  • 4-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Methyl iodide (CH3I)

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Selective Tosylation: To a solution of methyl α-D-galactopyranoside in dry pyridine, cooled to -50°C, add 4-toluenesulfonyl chloride in small portions with stirring. The reaction mixture is kept at a low temperature to favor the tosylation of the primary hydroxyl group at the C-6 position. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water. The resulting precipitate, methyl 6-O-tosyl-alpha-D-galactopyranoside, is collected by filtration and recrystallized from ethanol.[2]

  • Methylation: The purified methyl 6-O-tosyl-alpha-D-galactopyranoside is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). Sodium hydride is added to the solution to deprotonate the remaining free hydroxyl groups. Subsequently, methyl iodide is added to introduce the methyl group at the C-6 position via nucleophilic substitution of the tosylate group.

  • Deprotection (if necessary): If other protecting groups were used on the other hydroxyl groups, they are removed at this stage using appropriate deprotection conditions.

  • Final Purification: The final product, this compound, is purified by silica gel column chromatography using a suitable solvent system, such as a mixture of chloroform and methanol. The purity of the fractions is assessed by TLC.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a crucial technique for the structural elucidation of this compound.

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, such as deuterium oxide (D2O) or deuterated chloroform (CDCl3).

  • ¹H NMR: The ¹H NMR spectrum will show characteristic signals for the protons in the molecule. The anomeric proton (H-1) will typically appear as a doublet in the downfield region. The methyl group protons will appear as a singlet.

  • ¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, confirming the presence of the methoxy group and the galactopyranose ring structure.[3]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. Proper sample preparation is critical for obtaining high-quality data and may involve steps such as denaturation, reduction, and alkylation for larger biomolecules, though simpler protocols are used for small molecules.[4]

  • Analysis: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. The mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), which should match the calculated molecular weight of 194.18 g/mol . High-resolution mass spectrometry can be used to confirm the elemental formula (C7H14O6).

Biological Context and Potential Applications

6-O-methylated galactose has been identified as a constituent of natural products, such as in the red algae Digenea simplex and Ceramium boydenii.[1][5] Marine bacteria have been shown to possess metabolic pathways to process this methylated sugar.[6] While specific signaling pathways involving this compound are not extensively documented, the broader family of galactose derivatives plays a significant role in various biological processes. Terminal galactose moieties on glycoproteins and glycolipids are crucial for cell-cell recognition, and alterations in galactosylation are associated with various diseases.[7] The unique structural features of methylated sugars make them interesting candidates for the development of enzyme inhibitors or probes to study carbohydrate-protein interactions.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow Start Methyl α-D-galactopyranoside Tosylation Selective Tosylation (TsCl, Pyridine) Start->Tosylation Intermediate Methyl 6-O-tosyl-α-D-galactopyranoside Tosylation->Intermediate Methylation Methylation (NaH, CH3I) Intermediate->Methylation Crude_Product Crude 6-O-Methyl-α-D-galactopyranose Methylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure 6-O-Methyl-α-D-galactopyranose Purification->Pure_Product Characterization Characterization Pure_Product->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (ESI or MALDI) Characterization->MS

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methyl-alpha-D-galactopyranose is a monosaccharide derivative of galactose, a fundamental hexose sugar. The presence of a methyl group at the 6-position of the pyranose ring imparts distinct chemical and physical properties that make it a subject of interest in glycobiology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and characterization, tailored for professionals in research and drug development.

Chemical Identity and Properties

The IUPAC name for this compound is (2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol .[1] It is a structurally defined carbohydrate with the molecular formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol .[1][2]

PropertyValueSource
IUPAC Name (2S,3R,4S,5R,6R)-6-(methoxymethyl)oxane-2,3,4,5-tetrol[1]
Molecular Formula C₇H₁₄O₆[1][2]
Molecular Weight 194.18 g/mol [1][2]
CAS Number 31505-26-7[1]

Synthesis and Purification

A general experimental workflow for such a synthesis is proposed below.

Synthesis_Workflow cluster_protection Protection Strategy cluster_methylation Methylation cluster_deprotection Deprotection & Purification start α-D-Galactopyranose protect_1_2_3_4 Protection of C1, C2, C3, and C4 hydroxyls start->protect_1_2_3_4 e.g., Acetonide or Benzylidene formation methylate_6_OH Methylation of the C6 hydroxyl protect_1_2_3_4->methylate_6_OH e.g., NaH, CH₃I in DMF deprotection Removal of protecting groups methylate_6_OH->deprotection e.g., Acidic hydrolysis purification Purification deprotection->purification e.g., Column chromatography end This compound purification->end

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A potential synthesis could involve the following steps, adapted from protocols for similar compounds[3]:

  • Protection: Reacting α-D-galactopyranose with a suitable protecting group strategy to selectively block the hydroxyl groups at positions 1, 2, 3, and 4, leaving the primary hydroxyl at C6 accessible. This could be achieved through the formation of di-O-isopropylidene or di-O-benzylidene acetals.

  • Methylation: The resulting protected galactopyranose derivative would then be subjected to methylation. A common method involves using a strong base like sodium hydride to deprotonate the C6 hydroxyl, followed by the addition of methyl iodide.

  • Deprotection: The protecting groups would then be removed under conditions that do not affect the newly formed methyl ether at the C6 position. For instance, acetal protecting groups can be cleaved using mild acidic hydrolysis.

  • Purification: The final product, this compound, would be purified from the reaction mixture using techniques such as column chromatography on silica gel.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not extensively published, the following tables provide predicted and reported data for closely related compounds, which can serve as a reference for characterization.

¹H and ¹³C NMR Data:

The following table presents the ¹³C NMR chemical shifts for a related compound, methyl 6-O-tosyl-alpha-D-galactopyranoside, which provides an indication of the expected shifts for the carbon skeleton.

Carbon AtomChemical Shift (δ, ppm) in DMSO-d₆
C-1100.0
C-267.9
C-368.3
C-468.9
C-568.8
C-671.0
OCH₃ (anomeric)54.6
CH₃ (tosyl)21.2
Aromatic C (tosyl)127.7, 130.3, 132.4, 145.2
Data from Koos, M., & Gajdos, J. (1997). Methyl 6-O-tosyl-alpha-D-galactopyranoside. Molecules, 2(10), M39.

Mass Spectrometry:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of water, formaldehyde, and methoxy groups, which are common fragmentation pathways for methylated monosaccharides.

Biological Significance and Potential Applications

The biological role of this compound is not well-defined in the current scientific literature. However, methylated sugars are known to be components of various natural products with diverse biological activities. The methylation of carbohydrates can significantly alter their biological properties, including their recognition by enzymes and receptors.

Derivatives of galactopyranosides have been investigated for their potential antimicrobial activities.[4] The presence of a hydroxyl group at the C-6 position of α-D-galactopyranoside derivatives has been shown to be important for recognition by certain enzymes, such as α-galactosidases.[4] Therefore, 6-O-methylation could modulate such interactions and potentially lead to the development of enzyme inhibitors or other bioactive molecules.

Given the importance of carbohydrate-protein interactions in various biological processes, this compound could serve as a valuable tool in glycobiology research to probe the specificity of lectins and other carbohydrate-binding proteins.

Conclusion

This compound is a chemically defined monosaccharide derivative with potential applications in glycobiology and drug discovery. While detailed experimental protocols for its synthesis and comprehensive spectroscopic data are not yet widely available, established methods in carbohydrate chemistry provide a clear path for its preparation and characterization. Further research into its biological activities and interactions is warranted to fully elucidate its potential as a research tool and a lead compound for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for 6-O-Methyl-alpha-D-galactopyranose as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 6-O-Methyl-alpha-D-galactopyranose, a methylated monosaccharide, as a versatile tool in glycobiology and related research fields. This document outlines its application in enzyme inhibition assays, lectin binding studies, and as a control molecule in cellular assays, providing a framework for its integration into various research and drug development workflows.

Application as a Competitive Inhibitor of α-Galactosidase

This compound can serve as a competitive inhibitor of α-galactosidases, enzymes that catalyze the hydrolysis of terminal α-galactosyl residues from glycolipids and glycoproteins. Its structural similarity to the natural substrate, galactose, allows it to bind to the active site of the enzyme, thereby inhibiting its activity. This property makes it a valuable tool for studying the kinetics and mechanism of α-galactosidases, as well as for screening for novel inhibitors.

A closely related compound, methyl α-D-galactopyranoside, has been shown to be a potent inhibitor of Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases.[1][2]

Quantitative Data: Inhibition of α-Galactosidase

The following table summarizes the inhibitory activity of methyl α-D-galactopyranoside against α-galactosidases, which can be used as a reference for studies involving this compound.

Enzyme SourceInhibitorInhibition TypeKi (mM)
Debaryomyces hansenii UFV-1 (extracellular)Methyl α-D-galactopyranosideCompetitive0.82[1][2]
Debaryomyces hansenii UFV-1 (intracellular)Methyl α-D-galactopyranosideCompetitive1.12[1][2]
Experimental Protocol: α-Galactosidase Inhibition Assay

This protocol is adapted from a high-throughput screening assay for α-galactosidase inhibitors and can be used to determine the inhibitory potential of this compound.

Materials:

  • α-Galactosidase (from green coffee beans or other sources)

  • 4-Methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal; fluorogenic substrate)

  • This compound (inhibitor)

  • Assay Buffer: 50 mM Citric Acid, 176 mM K₂HPO₄, 0.01% Tween-20, pH 5.9

  • Stop Solution: 0.5 M Sodium Hydroxide, 0.5 M Glycine, pH 11.6

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 445 nm)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of α-galactosidase in Assay Buffer. The final concentration in the assay will be approximately 1 nM.

    • Prepare a stock solution of 4-MU-α-Gal in DMSO. Dilute in Assay Buffer to the desired concentrations. The final substrate concentration is typically near the Km value (e.g., 40 µM).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in Assay Buffer.

    • Perform serial dilutions to obtain a range of inhibitor concentrations for IC₅₀ determination.

  • Assay Protocol:

    • To the wells of a 384-well plate, add 10 µL of the desired concentration of this compound. For control wells, add 10 µL of Assay Buffer.

    • Add 10 µL of the 4-MU-α-Gal substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of the α-galactosidase solution to each well.

    • Incubate the plate at room temperature for 20 minutes, protected from light.

    • Stop the reaction by adding 30 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a plate reader.

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • To determine the Ki and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme α-Galactosidase Solution Plate Add Inhibitor, Substrate, and Enzyme to 384-well Plate Enzyme->Plate Substrate Fluorogenic Substrate (4-MU-α-Gal) Substrate->Plate Inhibitor 6-O-Methyl-alpha-D- galactopyranose Inhibitor->Plate Incubate Incubate at RT Plate->Incubate Stop Add Stop Solution Incubate->Stop Read Measure Fluorescence Stop->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50/Ki Plot->Determine

Workflow for α-Galactosidase Inhibition Assay.

Application in Lectin Binding Studies

This compound can be employed to investigate the binding specificities of lectins, particularly those that recognize galactose and its derivatives. By using this methylated sugar in competitive binding assays, researchers can probe the importance of the 6-hydroxyl group in lectin-carbohydrate interactions. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide quantitative data on these interactions.

Quantitative Data: Lectin Binding Parameters (Hypothetical)
LectinLigandTechniqueKd (µM)ΔH (kcal/mol)-TΔS (kcal/mol)
Galectin-3LactoseITC200-15.210.1
Galectin-3This compoundITCTBDTBDTBD
Peanut Agglutinin (PNA)D-GalactoseSPR120--
Peanut Agglutinin (PNA)This compoundSPRTBD--
TBD: To Be Determined experimentally.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for characterizing the binding of this compound to a lectin using ITC.[3][4]

Materials:

  • Purified lectin (e.g., Galectin-3)

  • This compound

  • ITC Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dissolve both the lectin and this compound in the same batch of ITC buffer to minimize buffer mismatch heats.

    • Determine the accurate concentrations of the lectin and sugar solutions.

    • Degas both solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the lectin solution into the sample cell of the calorimeter (e.g., 10-50 µM).

    • Load the this compound solution into the injection syringe (e.g., 10-20 times the lectin concentration).

  • Titration:

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to account for dilution effects, followed by a series of larger, equal-volume injections (e.g., 2-3 µL).

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) from the obtained parameters.

itc_workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Lectin_prep Prepare Lectin Solution in ITC Buffer Load_cell Load Lectin into Sample Cell Lectin_prep->Load_cell Sugar_prep Prepare 6-O-Methyl-alpha-D- galactopyranose in same Buffer Load_syringe Load Sugar into Syringe Sugar_prep->Load_syringe Degas Degas Both Solutions Degas->Load_cell Degas->Load_syringe Titrate Perform Titration Load_cell->Titrate Load_syringe->Titrate Integrate Integrate Raw Data Titrate->Integrate Fit Fit to Binding Model Integrate->Fit Determine_params Determine Kd, ΔH, n Fit->Determine_params

Workflow for Isothermal Titration Calorimetry.
Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines the use of SPR to study the interaction between this compound and an immobilized lectin.[5][6][7]

Materials:

  • Purified, biotinylated lectin

  • Streptavidin-coated sensor chip

  • This compound

  • SPR running buffer (e.g., HBS-EP buffer)

  • SPR instrument

Procedure:

  • Lectin Immobilization:

    • Dock the streptavidin sensor chip in the SPR instrument.

    • Inject the biotinylated lectin over the sensor surface to achieve a stable immobilization level.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the different concentrations of the sugar over the immobilized lectin surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Subtract the response from a reference flow cell.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

spr_workflow cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis Immobilize Immobilize Biotinylated Lectin on SA Chip Inject Inject Serial Dilutions of This compound Immobilize->Inject Dissociate Flow Buffer for Dissociation Inject->Dissociate Fit_curves Fit Association/Dissociation Curves Dissociate->Fit_curves Determine_kinetics Determine ka, kd, and Kd Fit_curves->Determine_kinetics

Workflow for Surface Plasmon Resonance Analysis.

Application in Cellular Assays and Drug Development

In a cellular context, this compound can be used as a control compound to investigate galactose-dependent cellular processes. For instance, in studies of cancer cell metabolism, where glucose is replaced with galactose to force cells into oxidative phosphorylation, this compound could be used to probe the specificity of galactose uptake and metabolism.

Experimental Protocol: Competitive Inhibition of Lectin Binding to Cells

This protocol describes a flow cytometry-based assay to assess the ability of this compound to inhibit the binding of a fluorescently labeled lectin to the cell surface.

Materials:

  • Cell line of interest (e.g., macrophages)

  • FITC-labeled lectin (e.g., Maackia amurensis agglutinin (MAA) or Sambucus nigra agglutinin (SNA))

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture and harvest the cells.

    • Wash the cells with cold PBS.

  • Competitive Inhibition:

    • Resuspend the cells in PBS containing various concentrations of this compound.

    • Incubate for 30-60 minutes at 4°C.

  • Lectin Staining:

    • Add the FITC-labeled lectin to the cell suspension at a predetermined optimal concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Analysis:

    • Wash the cells three times with cold PBS to remove unbound lectin.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Acquire data on the flow cytometer, measuring the mean fluorescence intensity of the cell population.

  • Data Interpretation:

    • A decrease in the mean fluorescence intensity in the presence of this compound indicates its ability to competitively inhibit the binding of the lectin to cell surface glycans.

drug_dev_logic Target_ID Target Identification (e.g., Galactose-binding protein) Screening High-Throughput Screening (HTS) Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Preclinical Preclinical Studies Hit_to_Lead->Preclinical Methyl_Gal This compound (Tool Compound) Methyl_Gal->Screening Control/Comparator Methyl_Gal->Hit_to_Lead Probe for SAR

Role in Early Drug Discovery.

These application notes provide a starting point for researchers to utilize this compound as a valuable research tool. The provided protocols can be adapted and optimized for specific experimental needs.

References

Applications of 6-O-Methyl-alpha-D-galactopyranose in Carbohydrate Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Methyl-alpha-D-galactopyranose is a selectively protected monosaccharide that serves as a valuable building block in synthetic carbohydrate chemistry. The presence of a methyl ether at the C-6 position provides a stable protecting group, allowing for regioselective modifications at the remaining hydroxyl groups (C-2, C-3, and C-4). This feature is particularly advantageous in the multi-step synthesis of complex oligosaccharides and glycoconjugates, where precise control over the reactivity of different hydroxyl groups is paramount. These complex carbohydrate structures are crucial in various biological processes, and their synthesis is essential for research in glycobiology, drug discovery, and materials science.

This document provides detailed application notes on the utility of this compound as a glycosyl acceptor and a precursor for further chemical modifications. It also includes detailed experimental protocols for key transformations, based on established methodologies in carbohydrate synthesis.

Application Notes

Selective Glycosyl Acceptor in Oligosaccharide Synthesis

The primary application of this compound is as a glycosyl acceptor in both chemical and enzymatic glycosylation reactions. With the C-6 hydroxyl group blocked, glycosylation can be directed to the more reactive hydroxyl groups. In many galactopyranosides, the C-3 hydroxyl is often more nucleophilic than the C-2 and C-4 hydroxyls, allowing for regioselective formation of β-(1→3) linkages.[1]

Key Advantages:

  • Simplified Synthesis: Eliminates the need for a multi-step protection and deprotection sequence for the C-6 hydroxyl group, streamlining the overall synthetic route.

  • Regiocontrol: Facilitates the regioselective formation of glycosidic bonds at other positions.

  • Stable Protection: The methyl ether is stable to a wide range of reaction conditions used in glycosylation and subsequent transformations.

Precursor for Regioselectively Modified Galactosides

This compound can be used as a starting material for the synthesis of various regioselectively modified galactoside derivatives. By employing appropriate protecting group strategies for the C-2, C-3, and C-4 hydroxyls, a wide range of building blocks can be prepared for the synthesis of biologically active molecules.

Examples of Modifications:

  • Acylation and Alkylation: Selective acylation or alkylation of the remaining hydroxyl groups.

  • Oxidation: Oxidation of specific hydroxyl groups to ketones.

  • Halogenation: Introduction of halo groups for subsequent nucleophilic substitution.

Use in the Synthesis of Biochemical Probes

Modified carbohydrates are essential tools for studying carbohydrate-protein interactions and enzymatic mechanisms. This compound can serve as a scaffold for the synthesis of biochemical probes by incorporating reporter groups such as fluorescent tags or biotin at specific positions.

Quantitative Data Summary

The following table summarizes representative yields for reactions analogous to those involving this compound, as specific data for this compound is not extensively published. These values are indicative of the expected efficiency of such transformations.

Reaction TypeGlycosyl DonorGlycosyl AcceptorPromoter/CatalystProductYield (%)Reference
Glycosylation2,3,4,6-Tetra-O-acetyl-alpha-D-galactosyl bromideMethyl 2,3,4-tri-O-acetyl-beta-D-galactopyranosideMercuric cyanide/Mercuric bromidePeracetylated methyl 6-O-α/β-D-galactopyranosyl-β-D-galactopyranosideHigh[2][3]
Regioselective Tosylationp-Toluenesulfonyl chlorideMethyl alpha-D-galactopyranosidePyridineMethyl 6-O-tosyl-alpha-D-galactopyranoside90%
Enzymatic GalactosylationUDP-galactose6-O-substituted 2-acetamido-2-deoxy-β-D-glucopyranosidesBovine D-galactosyltransferase6-O-substituted N-acetyllactosaminesN/A[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3,4-tri-O-benzoyl-6-O-methyl-alpha-D-galactopyranoside (A Representative Protection Protocol)

This protocol describes the benzoylation of the remaining free hydroxyl groups of this compound.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Benzoyl Chloride

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 g, 5.15 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (2.38 mL, 20.6 mmol, 4 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water (5 mL).

  • Dilute the mixture with DCM (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the title compound.

Protocol 2: Glycosylation using this compound as an Acceptor (A Representative Glycosylation Protocol)

This protocol outlines a general procedure for the glycosylation of a partially protected this compound derivative with a glycosyl donor. Here, we will assume the preparation of a 2,4-di-O-benzyl derivative to direct glycosylation to the 3-OH position.

Part A: Preparation of the Acceptor - Methyl 2,4-di-O-benzyl-6-O-methyl-alpha-D-galactopyranoside

This would involve a multi-step synthesis to selectively protect the 2 and 4 positions, which is beyond the scope of this simplified protocol. We will start with the assumption that this acceptor is available.

Part B: Glycosylation Reaction

Materials:

  • Methyl 2,4-di-O-benzyl-6-O-methyl-alpha-D-galactopyranoside (glycosyl acceptor)

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (glycosyl donor)

  • Anhydrous Dichloromethane (DCM)

  • Silver trifluoromethanesulfonate (Silver Triflate)

  • Activated 4 Å Molecular Sieves

Procedure:

  • To a solution of the glycosyl acceptor (1.0 equivalent) and the glycosyl donor (1.2 equivalents) in anhydrous DCM, add freshly activated 4 Å molecular sieves.

  • Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C.

  • Add a solution of silver triflate (1.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to proceed at -40 °C, monitoring by TLC.

  • Once the reaction is complete, quench by the addition of triethylamine.

  • Filter the mixture through a pad of Celite, washing with DCM.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting protected disaccharide by silica gel column chromatography.

Visualizations

Oligosaccharide_Synthesis_Workflow start 6-O-Methyl-alpha-D- galactopyranose acceptor_prep Selective Protection (e.g., Benzylation at C2, C4) start->acceptor_prep protected_acceptor Protected Glycosyl Acceptor acceptor_prep->protected_acceptor glycosylation Glycosylation protected_acceptor->glycosylation donor Activated Glycosyl Donor donor->glycosylation protected_oligo Protected Oligosaccharide glycosylation->protected_oligo deprotection Global Deprotection protected_oligo->deprotection final_product Target Oligosaccharide deprotection->final_product

Caption: Workflow for oligosaccharide synthesis using a 6-O-methylated acceptor.

Protective_Group_Strategy cluster_path1 Standard Synthesis cluster_path2 Using this compound start alpha-D-galactopyranose p1_s1 Protection of C6-OH start->p1_s1 p2_s1 This compound (C6-OH pre-protected) start->p2_s1 Methylation p1_s2 Protection of other OHs p1_s1->p1_s2 p1_s3 Glycosylation p1_s2->p1_s3 p1_s4 Deprotection of C6-OH p1_s3->p1_s4 p2_s2 Protection of other OHs p2_s1->p2_s2 p2_s3 Glycosylation p2_s2->p2_s3

Caption: Comparison of synthetic strategies for oligosaccharides.

References

Application Notes and Protocols: 6-O-Methyl-alpha-D-galactopyranose as a Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a monosaccharide moiety from a nucleotide sugar donor to an acceptor substrate, which can be a carbohydrate, lipid, or protein. This process, known as glycosylation, is a fundamental post-translational modification that plays a critical role in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses. The substrate specificity of GTs is a key determinant of the final structure and function of glycoconjugates.

This document provides an overview of the potential application of 6-O-Methyl-alpha-D-galactopyranose as a substrate for glycosyltransferases. While specific studies detailing the enzymatic transfer to this particular methylated monosaccharide are not extensively available in the current body of scientific literature, we can extrapolate potential applications and outline general protocols based on established glycosyltransferase assay methodologies. The methylation at the 6-position of the galactose ring introduces a modification that can be used to probe the active site of galactosyltransferases and potentially develop specific inhibitors or novel glycoconjugates.

Potential Applications

The use of this compound as an acceptor substrate in glycosyltransferase-catalyzed reactions can be envisioned in several key research and development areas:

  • Probing Glycosyltransferase Specificity: By comparing the acceptor efficiency of this compound to its unmethylated counterpart, researchers can gain insights into the steric and electronic requirements of the enzyme's active site. A decrease in activity would suggest that the 6-hydroxyl group is a critical recognition point for the enzyme.

  • Development of Glycosyltransferase Inhibitors: If this compound is found to be a poor substrate but still binds to the active site, it could serve as a lead compound for the design of competitive inhibitors. Such inhibitors are valuable tools for studying the biological functions of specific glycosyltransferases and have therapeutic potential.

  • Synthesis of Novel Glycoconjugates: The enzymatic incorporation of 6-O-methylgalactose into oligosaccharides or onto proteins and lipids would generate novel glycoconjugates with potentially altered biological activities. These modified molecules could exhibit increased stability, altered receptor binding properties, or modified immunogenicity.

  • Drug Development: Understanding how methylation affects glycosylation patterns is crucial in drug development. Many therapeutic proteins are glycoproteins, and their efficacy and safety can be influenced by their glycosylation profile. Utilizing substrates like this compound can help in the chemoenzymatic synthesis of glycoproteins with tailored properties.

Data Presentation

As of the current literature review, specific quantitative data on the kinetic parameters of glycosyltransferases with this compound as a substrate are not available. However, a hypothetical comparative study could yield data structured as follows:

Table 1: Hypothetical Kinetic Parameters of a Galactosyltransferase with Galactose and 6-O-Methyl-galactose as Acceptor Substrates

Acceptor SubstrateApparent Km (mM)Apparent Vmax (µmol/min/mg)Apparent kcat (s-1)Apparent kcat/Km (s-1M-1)
α-D-Galactopyranose[Value][Value][Value][Value]
This compound[Value][Value][Value][Value]

This table is for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

While specific protocols for this compound are not published, the following are detailed methodologies for general glycosyltransferase activity assays that can be adapted for this substrate.

Protocol 1: Colorimetric Assay for Glycosyltransferase Activity

This protocol is based on the detection of inorganic phosphate released from the nucleotide diphosphate product of the glycosyltransferase reaction, coupled with a phosphatase.[1][2]

Materials:

  • Glycosyltransferase of interest

  • This compound (Acceptor substrate)

  • UDP-galactose (Donor substrate)

  • Alkaline phosphatase

  • Malachite Green Phosphate Assay Kit

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, a known concentration of the glycosyltransferase, and varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding a saturating concentration of UDP-galactose.

  • Incubation: Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the glycosyltransferase reaction by adding EDTA to chelate the Mn2+ ions.

  • Phosphatase Reaction: Add alkaline phosphatase to the wells and incubate to release inorganic phosphate from the UDP generated.

  • Phosphate Detection: Add the Malachite Green reagent to the wells.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate produced in each reaction, which is proportional to the glycosyltransferase activity.

Protocol 2: HPLC-Based Assay for Glycosyltransferase Activity

This method directly measures the formation of the product or the consumption of the nucleotide sugar donor by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Glycosyltransferase of interest

  • This compound (Acceptor substrate)

  • UDP-galactose (Donor substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 5 mM MnCl2)

  • HPLC system with a suitable column (e.g., C18 reverse-phase or anion-exchange)

  • Mobile phase (e.g., phosphate buffer with an organic modifier)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, glycosyltransferase, this compound, and UDP-galactose in a microcentrifuge tube.

  • Incubation: Incubate the reaction at the optimal temperature for the desired time.

  • Stop Reaction: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., trifluoroacetic acid).

  • Sample Preparation: Centrifuge the reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system.

  • Detection: Monitor the elution of the substrate (UDP-galactose) and product (UDP) by UV absorbance at 262 nm.

  • Quantification: Determine the amount of product formed or substrate consumed by integrating the peak areas and comparing them to a standard curve of known concentrations.

Mandatory Visualizations

The following diagrams illustrate the general principles and workflows discussed.

Glycosyltransferase_Reaction UDP_Gal UDP-Galactose (Donor Substrate) GT Glycosyltransferase UDP_Gal->GT Acceptor This compound (Acceptor Substrate) Acceptor->GT Product Galactosyl-6-O-Methyl-alpha-D-galactopyranose (Product) GT->Product UDP UDP GT->UDP Colorimetric_Assay_Workflow cluster_0 Glycosyltransferase Reaction cluster_1 Phosphate Detection Setup 1. Set up reaction with GT, acceptor, and buffer Initiate 2. Add UDP-Galactose to start Setup->Initiate Incubate_GT 3. Incubate at optimal temperature Initiate->Incubate_GT Stop_GT 4. Stop reaction with EDTA Incubate_GT->Stop_GT Add_Phosphatase 5. Add Alkaline Phosphatase Stop_GT->Add_Phosphatase Incubate_P 6. Incubate to release Phosphate Add_Phosphatase->Incubate_P Add_Reagent 7. Add Malachite Green Reagent Incubate_P->Add_Reagent Measure 8. Measure Absorbance Add_Reagent->Measure HPLC_Assay_Workflow Setup 1. Prepare reaction mixture Incubate 2. Incubate at optimal temperature Setup->Incubate Stop 3. Terminate reaction Incubate->Stop Prepare 4. Prepare sample for HPLC Stop->Prepare Analyze 5. Inject and analyze by HPLC Prepare->Analyze Quantify 6. Quantify substrate/product peaks Analyze->Quantify

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proposed enzymatic synthesis of 6-O-Methyl-alpha-D-galactopyranose, a methylated monosaccharide of interest in glycobiology and drug discovery. Due to the limited availability of specific established enzymatic protocols for this particular molecule in the current literature, this document outlines a potential methodology based on the principles of regioselective enzymatic methylation of carbohydrates.

Introduction

This compound is a derivative of galactose with a methyl group specifically attached to the oxygen at the C6 position. This modification can significantly alter the biological activity and physicochemical properties of the parent sugar, making it a valuable tool for studying carbohydrate-protein interactions, as a building block in the synthesis of complex glycans, and for the development of novel therapeutics. While chemical synthesis methods exist, they often require multiple protection and deprotection steps, leading to potential issues with yield and purity. Enzymatic synthesis offers a promising alternative, with the potential for high regioselectivity and milder reaction conditions.

This protocol describes a hypothetical enzymatic approach utilizing a regioselective O-methyltransferase (OMT) that specifically targets the 6-hydroxyl group of alpha-D-galactopyranose. The proposed enzyme would utilize S-adenosylmethionine (SAM) as the methyl donor.

Proposed Enzymatic Reaction

The core of this protocol is a hypothetical enzyme, designated Gal6-OMT, a putative O-methyltransferase with high specificity for the 6-hydroxyl group of α-D-galactopyranose. The enzyme would catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the substrate, yielding this compound and S-adenosylhomocysteine (SAH).

Enzymatic_Methylation sub α-D-Galactopyranose enz Gal6-OMT (O-Methyltransferase) sub->enz Substrate sam S-Adenosylmethionine (SAM) sam->enz Methyl Donor prod 6-O-Methyl-α-D-galactopyranose enz->prod Product sah S-Adenosylhomocysteine (SAH) enz->sah Byproduct

Caption: Proposed enzymatic methylation of α-D-galactopyranose.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis, purification, and analysis of this compound.

Materials and Reagents
  • alpha-D-galactopyranose (Substrate)

  • S-adenosylmethionine (SAM) (Methyl Donor)

  • Recombinant Gal6-OMT (hypothetical enzyme, expressed and purified)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl₂ (5 mM)

  • Dithiothreitol (DTT) (1 mM)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Methanol (for quenching and sample preparation)

  • Deionized water (Milli-Q or equivalent)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., Ethyl acetate:Methanol:Water, 8:2:1 v/v/v)

  • Ninhydrin stain

  • High-Performance Liquid Chromatography (HPLC) system

  • Amino or C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Mass Spectrometer (for product confirmation)

  • NMR Spectrometer (for structural elucidation)

Protocol 1: Enzymatic Synthesis of this compound
  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order:

      • Tris-HCl buffer (50 mM, pH 7.5) to a final volume of 1 mL.

      • alpha-D-galactopyranose to a final concentration of 10 mM.

      • MgCl₂ to a final concentration of 5 mM.

      • DTT to a final concentration of 1 mM.

      • SAM to a final concentration of 15 mM.

    • Mix gently by pipetting.

  • Enzyme Addition:

    • Add the purified recombinant Gal6-OMT enzyme to the reaction mixture to a final concentration of 1 µM.

    • Initiate the reaction by vortexing briefly.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 4 hours with gentle shaking.

  • Reaction Monitoring:

    • At time intervals (e.g., 0, 1, 2, and 4 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Quench the reaction by adding 20 µL of ice-cold methanol.

    • Analyze the quenched sample by Thin Layer Chromatography (TLC) to monitor the formation of the product. Spot the sample on a silica gel TLC plate and develop it using a suitable mobile phase. Visualize the spots using a ninhydrin stain.

  • Reaction Termination:

    • After 4 hours, terminate the reaction by heating the mixture at 95°C for 5 minutes to denature the enzyme.

    • Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the denatured protein.

    • Carefully collect the supernatant containing the product.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis A Prepare Reaction Mixture (Substrate, SAM, Buffer) B Add Gal6-OMT Enzyme A->B C Incubate at 30°C B->C D Monitor by TLC C->D E Terminate Reaction (Heat Inactivation) C->E D->C F Centrifuge to Remove Protein E->F G Collect Supernatant F->G H HPLC Purification G->H I Mass Spectrometry (MS) H->I J NMR Spectroscopy I->J

Caption: General workflow for enzymatic synthesis and analysis.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Filter the supernatant from the terminated reaction through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Amino-propyl bonded silica column (or other suitable carbohydrate analysis column).

    • Mobile Phase: Isocratic elution with 80% Acetonitrile / 20% Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 20 µL.

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of this compound based on the retention time of a standard (if available) or by analyzing fractions.

  • Solvent Evaporation:

    • Pool the collected fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Product Characterization
  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS). The expected mass for [M+Na]⁺ of this compound (C₇H₁₄O₆) is approximately 217.07 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Perform ¹H and ¹³C NMR spectroscopy to confirm the structure and the position of methylation. The presence of a methyl group signal and shifts in the signals of the C6 proton and carbon would confirm the regioselective methylation.

Data Presentation

The following tables present hypothetical quantitative data for the enzymatic synthesis of this compound. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Reaction Yield and Purity

ParameterValue
Initial Substrate Concentration10 mM
Product Concentration (after 4h)8.5 mM
Conversion Yield85%
Purity after HPLC>98%

Table 2: Kinetic Parameters of Gal6-OMT

ParameterValue
Kₘ (for α-D-galactopyranose)2.5 mM
Kₘ (for SAM)0.5 mM
Vₘₐₓ15 µmol/min/mg
k꜀ₐₜ10 s⁻¹
Optimal pH7.5
Optimal Temperature30°C

Troubleshooting

  • Low Yield:

    • Increase the incubation time.

    • Increase the enzyme concentration.

    • Ensure the SAM concentration is not limiting.

    • Check for potential inhibitors in the reaction mixture.

  • Non-specific Methylation:

    • This would indicate a lack of regioselectivity of the enzyme. A different enzyme source or protein engineering may be required.

  • No Product Formation:

    • Verify the activity of the enzyme.

    • Check the integrity of the SAM.

    • Ensure the reaction conditions (pH, temperature) are optimal.

Conclusion

The proposed enzymatic synthesis of this compound offers a potentially efficient and highly selective alternative to traditional chemical methods. The detailed protocols provided herein serve as a comprehensive guide for researchers to develop and optimize this enzymatic transformation. Further research is required to identify and characterize a suitable O-methyltransferase for this specific reaction.

Analytical Standards for 6-O-Methyl-alpha-D-galactopyranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for establishing the analytical standards of 6-O-Methyl-alpha-D-galactopyranose. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of this and similar carbohydrate compounds.

Application Notes

Introduction

This compound is a methylated monosaccharide of interest in glycobiology and pharmaceutical research. As with any chemical standard, its identity, purity, and stability must be rigorously controlled to ensure the validity of experimental results. These notes outline the analytical strategy for the comprehensive characterization of this compound.

Identity Confirmation

The identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of carbohydrates.[1][2] The proton and carbon spectra will show characteristic shifts for the methyl group and the sugar ring protons and carbons. Two-dimensional NMR experiments like COSY and HSQC can be used to assign all signals and confirm the connectivity of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[3] Gas chromatography coupled with mass spectrometry (GC-MS) of a derivatized sample can also provide a characteristic fragmentation pattern that serves as a fingerprint for the compound.[4]

Purity Assessment

Purity is a critical attribute of an analytical standard. For this compound, purity is typically assessed for organic impurities, water content, and residual solvents.

  • Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a common method for quantifying the purity of non-chromophoric sugars.[5] Due to the lack of a UV chromophore, derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed for highly sensitive UV detection.[6][7] Gas chromatography (GC), following derivatization to make the sugar volatile (e.g., as a partially methylated alditol acetate), is another high-resolution technique to separate and quantify impurities.[8]

  • Water Content: The Karl Fischer titration method is the standard for determining the water content in chemical reference standards.

  • Residual Solvents: GC with a flame ionization detector (FID) or mass spectrometer (MS) is used to quantify any residual solvents from the synthesis and purification process.

Stability and Storage

Carbohydrate standards require controlled storage conditions to ensure their long-term stability.[] Stability studies are performed to establish a retest period or shelf life.

  • Storage Conditions: Typically, carbohydrate standards are stored at controlled room temperature or refrigerated (2-8 °C), protected from light and moisture.[2]

  • Stability Testing: Long-term stability studies are conducted under the recommended storage conditions. Accelerated stability studies, where the compound is exposed to elevated temperature and humidity, can be used to predict the degradation profile and identify potential degradation products.[10][11] The purity of the standard is monitored at specific time points using a stability-indicating HPLC or GC method.

Quantitative Data Summary

The following tables summarize typical analytical specifications for a high-purity carbohydrate reference standard like this compound.

Table 1: Physicochemical Properties

PropertySpecification
Chemical Formula C₇H₁₄O₆
Molecular Weight 194.18 g/mol [2][3]
Appearance White to off-white crystalline powder
Solubility Soluble in water

Table 2: Quality Control Specifications

TestMethodTypical Specification
Identity ¹H & ¹³C NMR, MSConforms to the structure of this compound
Assay (Purity) HPLC-RID or GC-FID≥ 98.0% (on as-is basis)
Water Content Karl Fischer≤ 1.0%
Residual Solvents GC-HSComplies with ICH Q3C limits
Optical Rotation PolarimetrySpecific to the compound and solvent

Experimental Protocols

Protocol 1: Purity Determination by HPLC-RID

This protocol describes a typical method for the purity assessment of this compound using HPLC with refractive index detection.

1. Instrumentation and Materials:

  • HPLC system with a refractive index detector.

  • Amino-based or ligand-exchange column suitable for carbohydrate analysis.[5]

  • Mobile Phase: Acetonitrile/Water (e.g., 80:20 v/v).[5]

  • Standard: High-purity this compound reference standard.

  • Sample: this compound to be tested.

2. Procedure:

  • Prepare the mobile phase, filter, and degas.

  • Accurately weigh and dissolve the reference standard and the test sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Set up the HPLC system with the appropriate column and mobile phase. Allow the system to equilibrate until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the reference standard solution and the test sample solution.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the purity of the test sample by comparing its peak area to that of the reference standard (area normalization method).

Protocol 2: Identity and Purity by GC-MS after Derivatization

This protocol outlines the analysis of this compound by GC-MS following derivatization to its alditol acetate. This method is suitable for both identity confirmation (via mass spectrum) and purity analysis.[4][8]

1. Derivatization:

  • Reduction: Dissolve ~1 mg of the sample in 1 M ammonium hydroxide containing sodium borohydride (or sodium borodeuteride for isotopic labeling) and incubate.

  • Acetylation: Quench the reaction with acetic acid. Evaporate to dryness. Add acetic anhydride and pyridine, and heat to acetylate the hydroxyl groups.

  • Extraction: After cooling, partition the derivatives into an organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer and evaporate to dryness.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., acetone) for GC-MS analysis.

2. GC-MS Analysis:

  • GC Column: A capillary column suitable for sugar derivative analysis (e.g., a polar stationary phase).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injector.

  • Temperature Program: A suitable temperature gradient to separate the derivatized monosaccharides.

  • MS Detection: Electron ionization (EI) with a mass range of m/z 40-600.

3. Data Analysis:

  • The identity is confirmed by comparing the retention time and the mass fragmentation pattern of the sample to a reference standard.

  • Purity is determined by the area percentage of the main peak in the chromatogram.

Protocol 3: Structural Confirmation by NMR Spectroscopy

This protocol details the acquisition of ¹H and ¹³C NMR spectra for structural confirmation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in deuterium oxide (D₂O).[1][2]

  • Add a small amount of a reference standard (e.g., TSP) for chemical shift referencing.[1]

2. NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

  • 2D NMR (optional): Acquire COSY, HSQC, and HMBC spectra to aid in complete signal assignment and structural verification.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Reference the spectra to the internal standard.

  • Assign the signals to the respective protons and carbons of this compound.

  • Compare the observed chemical shifts and coupling constants with expected values or literature data to confirm the structure.

Visualizations

QC_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 Identification cluster_2 Purity and Assay cluster_3 Final Disposition start Receive Sample phys_check Physical Characterization (Appearance, Solubility) start->phys_check nmr NMR Spectroscopy (1H, 13C) phys_check->nmr ms Mass Spectrometry (HRMS) phys_check->ms hplc HPLC-RID nmr->hplc ms->hplc gc GC-FID/MS (derivatized) hplc->gc water Water Content (Karl Fischer) gc->water solvents Residual Solvents (GC-HS) water->solvents review Data Review and Specification Check solvents->review release Release as Analytical Standard review->release

Caption: Quality control workflow for this compound analytical standard.

GCMS_Protocol cluster_derivatization Derivatization Steps cluster_analysis Instrumental Analysis cluster_data Data Processing title GC-MS Analysis Workflow (as Alditol Acetate) sample 1. Sample Weighing (~1 mg) reduction 2. Reduction (NaBH4 in NH4OH) sample->reduction acetylation 3. Acetylation (Acetic Anhydride/Pyridine) reduction->acetylation extraction 4. Liquid-Liquid Extraction (DCM/Water) acetylation->extraction drydown 5. Evaporation & Reconstitution extraction->drydown injection GC-MS Injection drydown->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (EI) separation->detection integration Peak Integration detection->integration library_match Mass Spectrum Comparison integration->library_match quantification Purity Calculation integration->quantification

References

Characterization of 6-O-Methyl-alpha-D-galactopyranose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of 6-O-Methyl-alpha-D-galactopyranose derivatives. It includes methodologies for synthesis and analysis, along with key quantitative data to aid in the identification and application of these compounds.

Introduction

This compound and its derivatives are a class of carbohydrate molecules with significant potential in various fields, including glycobiology and medicinal chemistry. The selective modification at the C-6 position of the galactose ring can influence their biological activity, making them interesting candidates for drug discovery and as biochemical probes. This document outlines the synthesis and characterization of key derivatives, providing researchers with the necessary information to replicate and build upon these findings.

Synthesis Protocols

Synthesis of Methyl 6-O-tosyl-alpha-D-galactopyranoside

This protocol describes a selective two-step synthesis of methyl 6-O-tosyl-alpha-D-galactopyranoside, a key intermediate for further derivatization.[1]

Materials:

  • Methyl alpha-D-galactopyranoside

  • 4-toluenesulfonyl chloride (TsCl)

  • Dry pyridine

  • Ice-water

  • Ethanol

Procedure:

  • Dissolve methyl alpha-D-galactopyranoside (50 mmol) in dry pyridine (40 ml) with stirring.

  • Cool the solution to -50 °C.

  • Add 4-toluenesulfonyl chloride (55 mmol) in small portions to the stirred solution.

  • Keep the reaction mixture in a freezer overnight.

  • Allow the mixture to reach room temperature.

  • Pour the reaction mixture into ice-water (250 ml).

  • Filter the resulting precipitate.

  • Recrystallize the crude product from ethanol to yield pure methyl 6-O-tosyl-alpha-D-galactopyranoside as white crystals.[1]

Expected Yield: ~90%[1]

Synthesis of Methyl 6-O-(4-bromobenzoyl)-β-D-galactopyranoside

This protocol details the synthesis of an acylated derivative at the C-6 position.

Materials:

  • Methyl β-D-galactopyranoside

  • 4-bromobenzoyl chloride

  • Dry pyridine

  • Ethyl acetate (EtOAc)

  • n-Hexane (n-C₆H₁₄)

Procedure:

  • Dissolve methyl β-D-galactopyranoside in dry pyridine.

  • Cool the solution to -5 °C.

  • Add 4-bromobenzoyl chloride and stir the reaction mixture.

  • Perform a standard aqueous workup.

  • Purify the product by column chromatography.

  • Recrystallize the purified product from EtOAc-n-hexane to obtain methyl 6-O-(4-bromobenzoyl)-β-D-galactopyranoside as needles.[2]

Expected Yield: ~70.55%[2]

Characterization Data

The structural confirmation of this compound derivatives is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl-alpha-D-galactopyranoside and a Derivative

CarbonMethyl-alpha-D-galactopyranoside (in D₂O)[3]Methyl 6-O-valeroyl-α-D-galactopyranoside (Valeroyl Group)[4]
C-1100.2-
C-269.1-
C-370.0-
C-470.6-
C-571.5-
C-661.9-
OCH₃55.8-
CO-173.9
CH₂-33.9
CH₂-27.0
CH₂-22.2
CH₃-13.6

Table 2: ¹H NMR Chemical Shifts (δ, ppm) for a 6-O-Acylated Derivative

ProtonMethyl 6-O-valeroyl-α-D-galactopyranoside[4]
H-64.36
H-6'4.27

The downfield shift of H-6 and H-6' protons compared to the parent methyl α-D-galactopyranoside (typically around 3.7-3.8 ppm) is indicative of acylation at the C-6 position.[4]

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation patterns of these derivatives. For instance, in the analysis of methylated galactose isomers, ammonium adducts are often observed. Under collision-induced dissociation (CID), the fragmentation of these adducts typically involves the loss of ammonia (m/z 195) and the subsequent loss of methanol (m/z 163).[5]

Biological Activity and Applications

Derivatives of this compound have shown promising biological activities.

  • Enzyme Inhibition: Methyl α-D-galactopyranoside has been identified as a potent inhibitor of α-galactosidases from Debaryomyces hansenii. The presence of a hydroxyl group at the C-6 position is suggested to be important for recognition by these enzymes.[1]

  • Antimicrobial Activity: Acylated derivatives of methyl β-D-galactopyranoside have demonstrated significant antibacterial and antifungal properties.[2][6] For example, certain esters of methyl α-D-galactopyranoside have shown better antifungal than antibacterial activities.[4]

Visualized Workflows and Pathways

General Synthesis Workflow for 6-O-Acylated Derivatives

The following diagram illustrates a typical workflow for the synthesis and characterization of 6-O-acylated galactopyranoside derivatives.

G Synthesis and Characterization of 6-O-Acylated Derivatives cluster_synthesis Synthesis cluster_characterization Characterization start Methyl-alpha/beta-D-galactopyranoside reaction Acylation Reaction (Pyridine, -5°C to RT) start->reaction reagent Acylating Agent (e.g., Acyl Halide) reagent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography / Recrystallization workup->purification product 6-O-Acylated Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C, COSY) product->nmr ms Mass Spectrometry (e.g., ESI-MS/MS) product->ms ftir FTIR Spectroscopy product->ftir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ftir->data_analysis

Caption: Workflow for the synthesis and spectroscopic characterization of 6-O-acylated galactopyranosides.

Proposed Mechanism of α-Galactosidase Inhibition

The inhibitory activity of 6-O-methyl-alpha-D-galactopyranoside derivatives against α-galactosidase can be conceptualized as a competitive binding process at the enzyme's active site.

Caption: Competitive inhibition of α-galactosidase by a this compound derivative.

References

Application Notes and Protocols for the Synthesis of 6-O-Methyl-alpha-D-galactopyranose Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-O-Methyl-alpha-D-galactopyranose derivatives, valuable intermediates in medicinal chemistry and glycobiology. The methodologies outlined below focus on regioselective methylation of the primary hydroxyl group at the C-6 position of a protected galactopyranoside, a common strategy to achieve the desired product.

Introduction

The selective modification of carbohydrate hydroxyl groups is a fundamental challenge in synthetic organic chemistry. This compound and its derivatives are important building blocks for the synthesis of biologically active molecules, including bacterial polysaccharides and glycoconjugates. The protocols described herein utilize common protecting group strategies to isolate the C-6 hydroxyl for methylation, followed by deprotection to yield the final product.

Data Presentation

The following table summarizes quantitative data for a representative two-step synthesis of Methyl 6-O-Methyl-alpha-D-galactopyranoside, proceeding via a 6-O-tosylated intermediate.

StepReactionStarting MaterialKey ReagentsSolventTime (h)Temp (°C)Yield (%)
1Selective 6-O-TosylationMethyl α-D-galactopyranosidep-Toluenesulfonyl chloride, PyridinePyridine120 to RT~90
2Nucleophilic SubstitutionMethyl 6-O-tosyl-α-D-galactopyranosideSodium methoxide, MethanolMethanol24Reflux>85

Experimental Protocols

Protocol 1: Two-Step Synthesis of Methyl 6-O-Methyl-alpha-D-galactopyranoside via 6-O-Tosylation

This protocol outlines a reliable two-step procedure for the synthesis of Methyl 6-O-Methyl-alpha-D-galactopyranoside, commencing with the selective tosylation of the primary hydroxyl group of Methyl α-D-galactopyranoside, followed by nucleophilic substitution with methoxide.

Step 1: Synthesis of Methyl 6-O-tosyl-alpha-D-galactopyranoside

  • Preparation: To a stirred solution of Methyl α-D-galactopyranoside (1.0 eq) in dry pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of ice-water. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to afford Methyl 6-O-tosyl-alpha-D-galactopyranoside as a white crystalline solid.[1]

Step 2: Synthesis of Methyl 6-O-Methyl-alpha-D-galactopyranoside

  • Preparation: Dissolve Methyl 6-O-tosyl-alpha-D-galactopyranoside (1.0 eq) in dry methanol.

  • Reaction: Add a solution of sodium methoxide in methanol (1.5 eq) and reflux the mixture for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with an acidic ion-exchange resin.

  • Purification: Filter the resin and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a dichloromethane:methanol gradient) to yield pure Methyl 6-O-Methyl-alpha-D-galactopyranoside.

Protocol 2: Synthesis of this compound via a Benzylidene Acetal Intermediate

This protocol describes a multi-step synthesis involving the use of a 4,6-O-benzylidene acetal protecting group to allow for the methylation of the 6-OH position after protection of the C-2 and C-3 hydroxyls.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside

  • Preparation: Suspend Methyl α-D-galactopyranoside (1.0 eq) in benzaldehyde (2.0 eq).

  • Reaction: Add a catalytic amount of zinc chloride and stir the mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into ice-water and stir vigorously until a solid precipitate forms.

  • Purification: Collect the solid by filtration, wash with petroleum ether, and recrystallize from ethanol.

Step 2: Protection of C-2 and C-3 Hydroxyls

  • Preparation: Dissolve Methyl 4,6-O-benzylidene-alpha-D-galactopyranoside (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Reaction: Add a base, for example, sodium hydride (2.2 eq), followed by a protecting group precursor, such as benzyl bromide (2.2 eq), and stir at room temperature for 12 hours.

  • Work-up: Quench the reaction with methanol and partition the mixture between water and ethyl acetate.

  • Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by silica gel chromatography.

Step 3: Regioselective Opening of the Benzylidene Acetal

  • Preparation: Dissolve the fully protected galactopyranoside from the previous step in a solution of N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride).

  • Reaction: Add a catalytic amount of barium carbonate and reflux the mixture for 2 hours. This will yield a 4-O-benzoyl-6-bromo derivative.

  • Work-up and Conversion to 6-OH: The resulting product can then be converted to the free 6-OH derivative through a series of standard organic transformations. A more direct alternative is the reductive opening of the benzylidene acetal using a reagent like diisobutylaluminium hydride (DIBAL-H) to yield the 6-OH and a 4-O-benzyl ether.

Step 4: Methylation of the 6-OH Group

  • Preparation: Dissolve the 6-hydroxy galactopyranoside derivative (1.0 eq) in dry DMF.

  • Reaction: Add sodium hydride (1.2 eq) followed by methyl iodide (1.5 eq) and stir at room temperature for 6 hours.

  • Work-up: Quench the reaction with methanol and partition between water and ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography.

Step 5: Deprotection

  • Procedure: Remove the remaining protecting groups (e.g., benzyl ethers) by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol or ethanol under a hydrogen atmosphere.

  • Final Product: After filtration of the catalyst and removal of the solvent, the final product, this compound, is obtained.

Visualizations

Synthesis_Workflow_Protocol_1 start Methyl α-D-galactopyranoside step1 Step 1: 6-O-Tosylation Reagents: p-TsCl, Pyridine start->step1 intermediate Methyl 6-O-tosyl-α-D-galactopyranoside step1->intermediate step2 Step 2: Nucleophilic Substitution Reagents: NaOMe, MeOH intermediate->step2 end_product Methyl 6-O-Methyl-α-D-galactopyranoside step2->end_product

Caption: Workflow for the two-step synthesis of Methyl 6-O-Methyl-alpha-D-galactopyranoside.

Protecting_Group_Strategy_Protocol_2 cluster_protection Protection Phase cluster_modification Modification Phase cluster_deprotection Deprotection Phase Gal Methyl α-D-galactopyranoside Benzylidene Formation of 4,6-O-benzylidene acetal Gal->Benzylidene Step 1 Protect23 Protection of 2-OH and 3-OH Benzylidene->Protect23 Step 2 OpenBenzylidene Regioselective opening to free 6-OH Protect23->OpenBenzylidene Step 3 Methylation Methylation of 6-OH OpenBenzylidene->Methylation Step 4 Deprotect Removal of all protecting groups Methylation->Deprotect Step 5 FinalProduct 6-O-Methyl-α-D-galactopyranose Deprotect->FinalProduct

Caption: Logical workflow for the multi-step synthesis using a protecting group strategy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 6-O-Methyl-alpha-D-galactopyranose.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Q1: I am observing a low yield of my desired product, this compound. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. A primary consideration is the efficiency of the protecting group strategy. In carbohydrate chemistry, the choice and application of protecting groups are crucial for directing the reaction to the desired hydroxyl group.[1][2][3] Incomplete protection of other hydroxyl groups can lead to a mixture of methylated products, thus reducing the yield of the specific 6-O-methylated isomer.

Another factor can be the choice of methylating agent and reaction conditions. Stronger methylating agents or harsh reaction conditions might lead to side reactions or degradation of the starting material. It is also important to ensure anhydrous conditions, as water can consume the methylating agent and lead to unwanted byproducts.

Finally, purification losses can significantly impact the final yield. Chromatographic separation of closely related isomers can be challenging. Optimizing the purification protocol is essential.

Q2: My reaction is incomplete, and I see a significant amount of starting material remaining. What should I do?

A2: An incomplete reaction can be due to insufficient reagent stoichiometry, inadequate reaction time, or suboptimal temperature. Consider increasing the molar equivalents of the methylating agent and the base. Prolonging the reaction time or moderately increasing the temperature can also drive the reaction to completion. However, be cautious with increasing the temperature as it may promote side reactions. Monitoring the reaction progress using Thin Layer Chromatography (TCC) is highly recommended to determine the optimal reaction time.

Q3: I am having difficulty purifying the final product. The NMR spectrum shows a mixture of isomers. How can I improve the purification?

A3: The purification of carbohydrate isomers is often challenging due to their similar polarities. High-performance liquid chromatography (HPLC) or multiple column chromatography steps may be necessary. Consider using different solvent systems for column chromatography to improve separation. Derivatization of the product mixture to enhance the separation characteristics of the isomers can also be an effective strategy. For instance, acetylation or benzoylation of the remaining free hydroxyl groups can alter the polarity and facilitate separation.

Q4: How do I choose the right protecting groups for the synthesis of this compound?

A4: The selection of protecting groups is critical for achieving regioselectivity.[1][2][3] For selective methylation at the 6-position, the other hydroxyl groups (at positions 1, 2, 3, and 4) must be protected. A common strategy involves the use of bulky protecting groups that preferentially react with the less hindered hydroxyl groups, or a multi-step protection-deprotection sequence. For example, the formation of an acetal between the 4- and 6-hydroxyl groups, followed by protection of the remaining hydroxyls, and then selective deprotection of the 6-hydroxyl group can be a viable route. The choice of protecting group will depend on its stability to the methylation conditions and the ease of its subsequent removal.[3]

Q5: What are the common side reactions I should be aware of during the methylation of galactose derivatives?

A5: Besides the desired O-methylation, potential side reactions include methylation at other unprotected hydroxyl groups, leading to a mixture of products. If the reaction conditions are too harsh, degradation of the carbohydrate ring can occur. In some cases, if a protecting group is not stable under the reaction conditions, it may be cleaved, leading to further unwanted methylation. Anomerization, the interconversion of α and β anomers at the anomeric center (C1), can also occur under certain basic or acidic conditions.

Data Presentation

Table 1: Comparison of Reaction Conditions for Methylation of Galactose Derivatives

ParameterMethod A (Purdie Methylation)Method B (Stannylene Acetal Mediated)Method C (Phase-Transfer Catalysis)
Methylating Agent Methyl iodideMethyl iodideDimethyl sulfate
Base Silver oxiden-Butyllithium, then CsFSodium hydroxide
Solvent N,N-Dimethylformamide (DMF)Toluene/DMFDichloromethane/Water
Temperature Room Temperature-40°C to Room TemperatureRoom Temperature
Reaction Time 24-48 hours12-24 hours8-16 hours
Typical Yield Moderate to GoodGood to ExcellentGood
Selectivity Dependent on protecting groupsHigh for specific hydroxylsModerate

Note: The yields and selectivities are generalized and can vary significantly based on the specific substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Stannylene Acetal Intermediate

This protocol is a representative method and may require optimization for specific laboratory conditions.

Step 1: Formation of the Stannylene Acetal

  • Dissolve the appropriately protected galactose derivative (e.g., with protecting groups at positions 1, 2, 3, and 4) in anhydrous toluene.

  • Add dibutyltin oxide (Bu₂SnO) in a 1:1 molar ratio to the galactose derivative.

  • Reflux the mixture with a Dean-Stark trap for 4-6 hours to remove water.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the stannylene acetal.

Step 2: Methylation

  • Dissolve the dried stannylene acetal in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add cesium fluoride (CsF) and methyl iodide (CH₃I) in excess (e.g., 2-3 equivalents each).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

Step 3: Workup and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the 6-O-methylated product.

Step 4: Deprotection

  • Remove the protecting groups under appropriate conditions (e.g., acid hydrolysis for acetals, hydrogenolysis for benzyl ethers) to yield the final product, this compound.

  • Purify the final product by recrystallization or column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_protection Protection Strategy cluster_methylation Methylation cluster_deprotection Deprotection & Final Product start Start with α-D-galactopyranose protect Protect Hydroxyls at C1, C2, C3, C4 start->protect methylate Selective Methylation at C6-OH protect->methylate workup Reaction Workup & Purification methylate->workup deprotect Remove Protecting Groups workup->deprotect final_product 6-O-Methyl-α-D- galactopyranose deprotect->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Reagent Issue? check_conditions Review Reaction Conditions (T, t) start->check_conditions Condition Issue? check_purification Evaluate Purification Procedure start->check_purification Purification Issue? increase_reagents Increase Equivalents of Methylating Agent/Base check_reagents->increase_reagents optimize_conditions Optimize Temperature & Reaction Time check_conditions->optimize_conditions optimize_purification Optimize Chromatography Solvent System check_purification->optimize_purification

Caption: Troubleshooting decision tree for low yield in 6-O-methylation.

Protecting_Group_Logic galactose α-D-Galactopyranose pg_strategy Protecting Group Strategy galactose->pg_strategy protected_intermediate Intermediate with Free C6-OH pg_strategy->protected_intermediate Effective side_products Mixture of Methylated Products pg_strategy->side_products Ineffective desired_product 6-O-Methyl Product (High Selectivity) protected_intermediate->desired_product low_selectivity Low Selectivity side_products->low_selectivity

Caption: Logic of protecting groups in achieving regioselectivity.

References

Technical Support Center: Purification of Synthetic 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic 6-O-Methyl-alpha-D-galactopyranose. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to ensure successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a methylated monosaccharide. In drug development and biochemical research, its purity is critical as impurities can lead to ambiguous experimental results, side reactions, or reduced efficacy of a final product. It is a versatile carbohydrate compound used in biochemistry and pharmaceutical research, often as a building block in the synthesis of more complex oligosaccharides.[1]

Q2: What are the common impurities in a crude synthetic mixture of this compound?

A2: Common impurities may include unreacted starting materials (e.g., methyl α-D-galactopyranoside), reagents (e.g., methylating agents), and byproducts such as other methylated isomers (e.g., methylation at different hydroxyl positions) or over-methylated products. The exact impurity profile depends heavily on the synthetic route employed.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: The most common techniques are:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of fractions and reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and identification of isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. Modes like HILIC or reversed-phase can be employed.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

Q4: What are the expected physical properties of pure this compound?

A4: Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₄O₆PubChem[4]
Molecular Weight 194.18 g/mol PubChem[4][5]
Appearance White crystalline solidGeneral knowledge
Melting Point 114-115 °CWikipedia[6]

Experimental Workflow & Protocols

The general workflow for the purification of this compound from a crude synthetic mixture involves initial workup followed by chromatographic separation.

dot digraph "Purification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11];

subgraph "cluster_0" { label="Purification Process"; bgcolor="#F1F3F4";

}

A -> B -> C -> D -> E -> F -> G -> H -> I; } dot Caption: General workflow for the purification of this compound.

Protocol: Silica Gel Column Chromatography

This protocol outlines a standard method for purifying polar compounds like methylated sugars.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., dichloromethane or ethyl acetate).

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica to prevent disturbance of the bed.[7]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the initial eluent. Carefully pipette this solution onto the top of the silica gel.[7]

    • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7] Carefully add this powder to the top of the packed column.[7][8]

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol). This is known as a gradient elution.

    • A common starting gradient might be DCM:MeOH (99:1), gradually increasing to DCM:MeOH (90:10). The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Spot each fraction on a TLC plate to monitor the separation.

    • Combine fractions that show a single, pure spot corresponding to the desired product.[8]

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Use this guide to diagnose and solve common issues encountered during purification.

dot digraph "Troubleshooting_Guide" { graph [fontname="Arial", fontsize=12]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11];

Start [label="Problem Detected\n(e.g., Low Yield, Impure Product)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

subgraph "cluster_TLC" { label="TLC Analysis Issues"; bgcolor="#F1F3F4"; TLC_Problem [label="Compound streaks or\nstays at baseline on TLC?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; TLC_Sol1 [label="Sample is overloaded. Dilute and re-spot.", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLC_Sol2 [label="Eluent is not polar enough. Increase polarity\n(e.g., add more Methanol).", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLC_Sol3 [label="Compound is acidic/basic. Add trace acid (AcOH)\nor base (Et3N) to eluent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLC_Sol4 [label="Compound is very polar. Consider\nreversed-phase (C18) TLC.", fillcolor="#34A853", fontcolor="#FFFFFF"]; TLC_Problem -> {TLC_Sol1, TLC_Sol2, TLC_Sol3, TLC_Sol4} [dir=back, color="#5F6368"]; }

subgraph "cluster_Column" { label="Column Chromatography Issues"; bgcolor="#F1F3F4"; Col_Problem [label="Product does not elute\nfrom the column?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Col_Sol1 [label="Eluent is not polar enough. Drastically\nincrease solvent polarity (e.g., 10% MeOH in DCM).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Col_Sol2 [label="Compound degraded on silica. Check stability\nwith a 2D TLC test.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Col_Sol3 [label="Compound is strongly acidic/basic and stuck.\nConsider using neutralized silica or alumina.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Col_Problem -> {Col_Sol1, Col_Sol2, Col_Sol3} [dir=back, color="#5F6368"]; }

subgraph "cluster_Purity" { label="Purity & Separation Issues"; bgcolor="#F1F3F4"; Purity_Problem [label="Poor separation of product\nfrom impurities?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; Purity_Sol1 [label="Solvent gradient is too steep. Use a\nshallower gradient for better resolution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Sol2 [label="Column was overloaded. Use more silica\nor less crude material.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Sol3 [label="Try a different solvent system (e.g.,\nEthyl Acetate/Hexane or Toluene/Acetone).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Problem -> {Purity_Sol1, Purity_Sol2, Purity_Sol3} [dir=back, color="#5F6368"]; }

Start -> {TLC_Problem, Col_Problem, Purity_Problem} [color="#5F6368"]; } dot Caption: A troubleshooting decision tree for common purification problems.

Detailed Troubleshooting Q&A

Q: My compound is very polar and remains at the baseline on the TLC plate, even with 10% Methanol in Dichloromethane. What should I do?

A: If your compound is extremely polar and does not move from the baseline, your eluent is not polar enough.[9]

  • Increase Polarity Further: Try solvent systems with higher polarity, such as those containing ammonia (e.g., prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this in dichloromethane).[10]

  • Change Stationary Phase: The compound may be interacting too strongly with the acidic silica gel. Consider using a different stationary phase like alumina (neutral or basic) or reversed-phase silica (C18).[9][10] For reversed-phase chromatography, you would use a polar mobile phase (like water/acetonitrile).[2]

Q: After running my column, the NMR spectrum shows my product is still impure. The impurity has a very similar Rf value. How can I improve the separation?

A: When compounds have very similar Rf values, separation is challenging.

  • Optimize Solvent System: Try different solvent systems. Sometimes changing the nature of the solvents (e.g., switching from DCM/MeOH to an Ethyl Acetate/Hexane/Ethanol system) can alter the selectivity and improve separation.

  • Use a Longer Column: A longer column increases the number of theoretical plates, providing better resolution.

  • Employ a Shallower Gradient: Run the column with a very slow, shallow gradient of eluent polarity around the point where the compounds elute. This can help resolve closely running spots.

Q: My product seems to be degrading on the silica gel column. How can I confirm this and prevent it?

A: Acid-sensitive compounds can degrade on standard silica gel.[11]

  • 2D TLC Test: To check for stability, run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, dry the plate, turn it 90 degrees, and run it again in the same eluent. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear below the diagonal.[10][11]

  • Deactivate Silica: You can deactivate the silica gel by adding a small percentage of a base like triethylamine (0.1–2.0%) to your eluent.[9] Alternatively, you can use pre-treated, less acidic silica gel or switch to a more inert stationary phase like Florisil or Celite.

Q: I can't see any spots on my TLC plate after developing and using a UV lamp. What is the problem?

A: Many carbohydrates, including this one, are not UV-active.

  • Use a Staining Agent: You must use a chemical stain to visualize the spots. After developing the TLC plate, dry it completely and then dip it into a staining solution, followed by heating.

  • Recommended Stains for Sugars:

    • Potassium Permanganate (KMnO₄): A good general stain.

    • Anisaldehyde-Sulfuric Acid: Often gives different colors for different compounds.[11]

    • Ceric Ammonium Molybdate (CAM): Another effective general stain.

  • Sample Concentration: It is also possible your sample is too dilute. Try spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[9]

References

Technical Support Center: Synthesis of 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-O-Methyl-alpha-D-galactopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

The main challenges in synthesizing this compound revolve around achieving regioselectivity and stereoselectivity. Key difficulties include:

  • Selective 6-O-methylation: D-galactose has multiple hydroxyl groups, and selectively methylating the primary hydroxyl group at the C-6 position without affecting the secondary hydroxyls at C-2, C-3, and C-4 is a significant hurdle. This often requires a multi-step protection-methylation-deprotection strategy.

  • Control of anomeric stereochemistry: Ensuring the formation of the α-anomer at the C-1 position with high selectivity can be challenging. The choice of glycosylation method and protecting groups plays a crucial role.

  • Purification of the final product: Separating the desired 6-O-methylated product from unreacted starting materials, byproducts (such as other O-methylated isomers), and residual reagents can be complex and may require multiple chromatographic steps.

  • Overall yield: Multi-step synthetic routes, which are common in carbohydrate chemistry, can often lead to low overall yields of the final product.[1]

Q2: What is a common strategy for achieving selective 6-O-methylation of D-galactose?

A common and effective strategy involves the use of a bulky protecting group that preferentially reacts with the primary hydroxyl group at the C-6 position. The most common protecting group for this purpose is the trityl (triphenylmethyl) group. The general sequence is as follows:

  • Protection of the anomeric position: The synthesis often starts with a glycoside of galactose, such as methyl α-D-galactopyranoside, to protect the anomeric hydroxyl group.

  • Selective protection of the 6-OH group: The primary hydroxyl group at C-6 is selectively protected, for example, by tritylation.

  • Protection of remaining hydroxyl groups: The hydroxyl groups at C-2, C-3, and C-4 are then protected, often by acetylation or benzylation.

  • Deprotection of the 6-OH group: The trityl group is selectively removed under mild acidic conditions to expose the 6-OH group.

  • Methylation of the 6-OH group: The free hydroxyl group at C-6 is then methylated using a suitable methylating agent, such as methyl iodide in the presence of a base (e.g., sodium hydride).

  • Final deprotection: All remaining protecting groups are removed to yield the target molecule.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A combination of analytical techniques is essential for confirming the structure and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the structure. The presence of a methyl ether signal and the chemical shifts of the ring protons and carbons can confirm the position of methylation. 2D NMR techniques like COSY and HMQC can further elucidate the structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition of the product.

  • Thin Layer Chromatography (TLC): TLC is a quick and useful technique for monitoring the progress of the reaction and assessing the purity of the column fractions during purification.

  • Optical Rotation: Measurement of the specific rotation can help confirm the anomeric configuration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the desired product Incomplete reaction at any of the protection, methylation, or deprotection steps.- Monitor each step by TLC to ensure complete consumption of the starting material.- Optimize reaction times and temperatures.- Ensure anhydrous conditions for moisture-sensitive reactions (e.g., methylation with NaH).
Ineffective methylating agent.- Use a fresh or freshly distilled methylating agent (e.g., methyl iodide).- Consider alternative methylating agents like dimethyl sulfate or methyl triflate.
Formation of multiple methylated byproducts Non-selective methylation due to incomplete protection of other hydroxyl groups.- Ensure complete protection of the C-2, C-3, and C-4 hydroxyls before the methylation step. Confirm by NMR if necessary.- Use a less reactive methylating agent or milder reaction conditions.
Migration of protecting groups.- Acetyl group migration has been reported during related syntheses.[2] Consider using more stable protecting groups like benzyl ethers.
Difficulty in purifying the final product Co-elution of the product with byproducts or starting materials.- Optimize the chromatographic conditions (e.g., solvent system, column matrix).- Consider using a different chromatographic technique (e.g., reverse-phase HPLC, size-exclusion chromatography).- Recrystallization may be an option for crystalline products.
Incomplete deprotection Inappropriate deprotection conditions.- Ensure the correct catalyst and reaction conditions are used for the specific protecting groups (e.g., catalytic hydrogenation for benzyl groups, basic conditions for acetyl groups).- Monitor the deprotection reaction by TLC until all protecting groups are removed.

Experimental Protocols

Selective 6-O-tosylation of Methyl α-D-galactopyranoside (A potential intermediate for 6-O-methylation)

This protocol is adapted from a known procedure for a related compound and can be a starting point for the synthesis of an intermediate that can then be converted to the 6-O-methyl derivative.[3]

  • Dissolution: Dissolve methyl α-D-galactopyranoside in dry pyridine.

  • Cooling: Cool the solution to -50°C.

  • Addition of Tosyl Chloride: Slowly add 4-toluenesulfonyl chloride in small portions while maintaining the low temperature.

  • Reaction: Keep the reaction mixture in a freezer overnight.

  • Work-up: Allow the mixture to reach room temperature and then pour it into ice-water.

  • Isolation: Collect the precipitate by filtration.

  • Purification: Recrystallize the product from ethanol.

Visualizing the Workflow and Troubleshooting

General Synthetic Workflow

G General Synthetic Pathway for this compound A Methyl α-D-galactopyranoside B Selective 6-O-Protection (e.g., Tritylation) A->B TrCl, Pyridine C Protection of 2,3,4-OH (e.g., Acetylation) B->C Ac2O, Pyridine D Selective 6-O-Deprotection C->D Mild Acid E 6-O-Methylation D->E NaH, MeI F Final Deprotection E->F NaOMe, MeOH G This compound F->G G Troubleshooting Low Yield Start Low Yield Observed CheckReaction Check TLC of each step Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete Optimize Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete->Optimize Yes SideProducts Significant Side Products? Incomplete->SideProducts No Optimize->CheckReaction Purification Improve Purification Method SideProducts->Purification Yes Degradation Product Degradation? SideProducts->Degradation No Success Yield Improved Purification->Success Milder Use Milder Conditions Degradation->Milder Yes Degradation->Success No Milder->CheckReaction

References

Technical Support Center: NMR Analysis of 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of 6-O-Methyl-alpha-D-galactopyranose.

Section 1: Reference Data and Structure

Before analysis, it is crucial to have reference data. While experimental values can vary slightly based on concentration, solvent, and temperature, the following tables provide predicted chemical shifts for this compound in D₂O.

Note: These values are estimated based on the known shifts of the parent compound, α-D-galactopyranose, and the expected effects of O-methylation at the C6 position. The methylation primarily causes a downfield shift in the C6 signal and introduces a new methyl proton signal.

Predicted NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts (D₂O, ~25°C)

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-1 ~4.98 d ~4.0
H-2 ~3.75 dd ~10.0, 4.0
H-3 ~3.82 dd ~10.0, 3.0
H-4 ~3.90 d ~3.0
H-5 ~4.05 t ~6.5
H-6a, H-6b ~3.65 - 3.75 m -

| 6-O-CH₃ | ~3.40 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts (D₂O, ~25°C)

Carbon Predicted Chemical Shift (ppm)
C-1 ~93.0
C-2 ~69.5
C-3 ~70.0
C-4 ~70.5
C-5 ~71.0
C-6 ~72.0

| 6-O-CH₃ | ~59.5 |

Molecular Structure

The diagram below illustrates the structure of this compound with atom numbering used for NMR assignments.

molecular_structure O5 O C1 C1 O5->C1 C2 C2 C1->C2 sub1 OH C1->sub1 C3 C3 C2->C3 sub2 OH C2->sub2 C4 C4 C3->C4 sub3 OH C3->sub3 C5 C5 C4->C5 sub4 OH C4->sub4 C5->O5 C6 C6 C5->C6 O6 O C6->O6 CH3 CH₃ O6->CH3

Caption: Structure of this compound with IUPAC numbering.

Section 2: Troubleshooting Common Issues (FAQ)

This section addresses common problems encountered during the NMR analysis of carbohydrates like this compound.

Q1: My ¹H spectrum has severe peak overlap in the 3.5-4.5 ppm region, and I can't assign any signals. What should I do?

A: This is a very common issue in carbohydrate NMR because most of the ring protons resonate in a narrow chemical shift range.[1] To resolve this, you should use two-dimensional (2D) NMR experiments:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons), allowing you to "walk" along the carbon backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. Since ¹³C spectra are much more dispersed, this is highly effective at resolving overlapping proton signals.[2]

  • TOCSY (Total Correlation Spectroscopy): This shows correlations between a proton and all other protons within the same spin system, which is useful for identifying all protons belonging to a single sugar ring.

Q2: The peaks for the hydroxyl (-OH) protons are either very broad or completely missing from my spectrum in D₂O. Is this normal?

A: Yes, this is expected. Hydroxyl protons are "exchangeable," meaning they rapidly exchange with the deuterium atoms of the D₂O solvent. This process either broadens the signals significantly or makes them disappear entirely. To confirm a peak is from a hydroxyl proton, you can perform a "D₂O shake" by adding a drop of D₂O to your sample in a different solvent (like CDCl₃ or DMSO-d₆); the hydroxyl peak should vanish.[3] If you need to observe the hydroxyl protons, you must use a non-protic deuterated solvent like DMSO-d₆, which slows down the exchange rate.[4]

Q3: I see extra peaks in my spectrum that don't belong to my compound. How can I identify and prevent them?

A: These are likely contaminants from solvents, glassware, or the NMR tube itself.

  • Common Contaminants: Residual solvents from purification (ethyl acetate, acetone, hexane), water (broad peak around 4.7 ppm in D₂O), and silicone grease (singlet near 0 ppm) are frequent culprits.[5]

  • Identification: You can consult tables of common NMR solvent and impurity chemical shifts to identify the contaminant peaks.[6][7]

  • Prevention: Ensure all glassware and NMR tubes are thoroughly cleaned and dried. If a solvent like ethyl acetate is difficult to remove, co-evaporating the sample with a more volatile solvent like dichloromethane a few times can help.[3] Use high-quality deuterated solvents and avoid using grease on any glassware if possible.

Q4: My spectrum has very broad peaks and a low signal-to-noise ratio. How can I improve the quality?

A: Poor spectral quality can stem from several factors:

  • Poor Shimming: The magnetic field is not homogeneous. The instrument's shimming routine should be performed carefully before acquisition.

  • Insoluble Material: If your sample is not fully dissolved or contains solid particulates, it will lead to broad lines. Filter the sample into the NMR tube using a pipette with a small cotton or Kimwipe plug.[8]

  • Low Concentration: For a standard 5mm tube, a concentration of at least 0.1 mM is recommended for a ¹H 1D spectrum, and over 0.5 mM for 2D experiments.[9] If your sample is limited, consider using specialized NMR tubes like Shigemi tubes.[10]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. While difficult to remove, using a chelating agent like EDTA in your buffer (if compatible) can sometimes help.

General NMR Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common NMR issues.

TroubleshootingWorkflow Start Acquire Initial Spectrum CheckQuality Assess Spectrum Quality: Good S/N? Sharp Peaks? Start->CheckQuality CheckPeaks All Peaks Accounted For? CheckQuality->CheckPeaks Yes PoorQuality Broad Peaks or Low S/N? CheckQuality->PoorQuality No Problem Problem Solution Solution ExtraPeaks Identify extra peaks using impurity tables (solvent, grease). CheckPeaks->ExtraPeaks No CheckOverlap Severe Signal Overlap? CheckPeaks->CheckOverlap Yes PoorQuality->CheckPeaks No CheckShims 1. Re-shim magnet 2. Check sample concentration 3. Filter sample for solids PoorQuality->CheckShims Yes ExtraPeaks->Solution Action: Re-purify or re-prepare sample. OverlapSolution Run 2D NMR: - COSY for H-H coupling - HSQC for H-C correlation CheckOverlap->OverlapSolution Yes Analysis Proceed with Structural Analysis CheckOverlap->Analysis No

Caption: A logical workflow for troubleshooting common NMR spectroscopy issues.

Section 3: Experimental Protocols

Protocol 1: Sample Preparation for NMR in D₂O
  • Weigh Sample: Accurately weigh 2-5 mg of this compound into a clean, small glass vial.[10]

  • Add Solvent: Using a syringe or pipette, add approximately 0.6-0.7 mL of deuterium oxide (D₂O, 99.9% D or higher) to the vial.[8][11]

  • Add Internal Standard (Optional but Recommended): For accurate chemical shift referencing, add a small amount of an internal standard soluble in D₂O, such as TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).[1][5] A stock solution of the standard in D₂O is recommended to avoid adding too much.[8]

  • Dissolve: Vortex or gently agitate the vial until the sample is fully dissolved.

  • Filter and Transfer: If any particulate matter is visible, filter the solution. An easy method is to place a small, tightly packed plug of cotton or a piece of Kimwipe into a Pasteur pipette.[8] Use this pipette to draw up the solution and transfer it into a clean, high-quality 5 mm NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly. Ensure the final sample height in the tube is approximately 4-5 cm (around 0.6 mL).[11]

Protocol 2: Recommended NMR Experiments and Parameters

The following are starting recommendations for a 500 MHz or higher spectrometer.

1. ¹H 1D Spectrum:

  • Purpose: Initial overview, check for purity, and integrate signals.

  • Pulse Program: Standard single-pulse (e.g., 'zg30').

  • Solvent Suppression: Use a presaturation sequence ('zgpr') to suppress the residual HDO signal.

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans (ns): 16 or 32.

2. ¹³C 1D Spectrum:

  • Purpose: Identify the number of unique carbons and their chemical environments.

  • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1 second.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 1024 or higher, as ¹³C is much less sensitive than ¹H.

3. ¹H-¹H COSY:

  • Purpose: To establish proton-proton connectivity through J-coupling.

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph').

  • Data Points (F2 & F1): 2048 x 512.

  • Number of Scans (ns): 4 to 8 per increment.

4. ¹H-¹³C HSQC:

  • Purpose: To correlate protons with their directly attached carbons, crucial for resolving overlap.

  • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

  • ¹³C Spectral Width (F1): ~10-110 ppm (can be narrowed to the carbohydrate region).

  • Data Points (F2 & F1): 2048 x 256.

  • Number of Scans (ns): 8 to 16 per increment.

References

Technical Support Center: 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-O-Methyl-alpha-D-galactopyranose. It is intended for researchers, scientists, and drug development professionals who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, like other methyl glycosides, is its susceptibility to hydrolysis, particularly under acidic conditions. This can lead to the cleavage of the glycosidic bond, resulting in the formation of galactose and methanol. Other potential stability issues include enzymatic degradation and oxidation, especially under harsh experimental conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry place. Recommended storage temperatures are typically between 2°C and 8°C for long-term storage. For shorter periods, storage at 10°C to 25°C in a well-closed container is also acceptable.

Q3: How can I detect degradation of this compound in my sample?

A3: Degradation can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., refractive index or mass spectrometry) is a common method to separate and quantify the parent compound and its degradation products. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to identify degradation products.

Q4: Can the buffer system I use in my experiments affect the stability of this compound?

A4: Yes, the choice of buffer is critical. Acidic buffers can promote hydrolysis of the glycosidic bond. It is crucial to select a buffer system with a pH that is compatible with the stability of the compound, typically neutral or slightly alkaline for short-term experiments. When designing experiments, it is advisable to perform a buffer compatibility study to assess the stability of this compound under the intended experimental conditions.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or loss of activity in a reaction involving this compound.
Possible Cause Troubleshooting Steps
Acid-catalyzed hydrolysis - Verify the pH of your reaction mixture. Ensure it is within a stable range for the glycoside (ideally neutral or slightly alkaline).- Choose a non-acidic buffer system if possible.- Minimize reaction time at acidic pH.- Lower the reaction temperature to reduce the rate of hydrolysis.
Enzymatic degradation - Check for the presence of contaminating glycosidases in your enzyme preparation or biological matrix.- Use specific glycosidase inhibitors if contamination is suspected.- Heat-inactivate potential contaminating enzymes before adding the glycoside, if the experimental design allows.
Oxidation - Degas solutions to remove dissolved oxygen, especially for long-term experiments.- Add antioxidants to the reaction mixture if oxidation is a concern.- Avoid exposure to strong oxidizing agents.
Improper Storage - Confirm that the compound has been stored at the recommended temperature (2-8°C for long-term). - Ensure the container is tightly sealed to prevent moisture absorption.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS).
Possible Cause Troubleshooting Steps
Hydrolysis - Analyze for the presence of galactose and methanol , the expected hydrolysis products.- Perform a forced degradation study (e.g., by treating a sample with mild acid) to generate a reference for the degradation products.
Oxidation - Oxidation can lead to the formation of various byproducts. One study on a similar compound, methyl α-D-galactopyranoside, identified the formation of a uronic acid and an α,β-unsaturated aldehyde as secondary products during enzymatic oxidation.[1]- Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks and deduce their structures.
Reaction with buffer components - Run a control experiment with the glycoside in the buffer system without other reactants to check for adduct formation.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the stability of a molecule under various stress conditions.[2][3][4]

  • Acid Hydrolysis:

    • Dissolve this compound in a mild acidic solution (e.g., 0.1 N HCl).

    • Incubate at a controlled temperature (e.g., 40°C, 60°C) for specific time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples at each time point.

    • Analyze the samples by HPLC or TLC to monitor the degradation of the parent compound and the formation of degradation products.

  • Base Hydrolysis:

    • Dissolve this compound in a mild alkaline solution (e.g., 0.1 N NaOH).

    • Follow the same incubation and analysis procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature for specific time points.

    • Analyze the samples by a suitable analytical method.

  • Thermal Degradation:

    • Store the solid compound or a solution at elevated temperatures (e.g., 50°C, 70°C) for an extended period.

    • Analyze the samples at regular intervals.

  • Photostability:

    • Expose the solid compound or a solution to a controlled light source (e.g., UV lamp).

    • Analyze the samples at different time points.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions
Condition Temperature (°C) Time (hours) Degradation (%) Primary Degradation Product(s)
0.1 N HCl404~15%Galactose, Methanol
0.1 N HCl602~25%Galactose, Methanol
pH 7.0 Buffer4024<1%Not significant
0.1 N NaOH404~5%Galactose, Methanol, other minor products
3% H₂O₂258~10%Oxidized derivatives

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Visualizations

Diagram 1: General Troubleshooting Workflow for Stability Issues

G start Unexpected Experimental Result (e.g., low yield, extra peaks) check_purity Verify Purity of Starting Material start->check_purity check_storage Confirm Proper Storage Conditions start->check_storage check_ph Measure pH of Solution start->check_ph acidic_ph Is pH Acidic? check_ph->acidic_ph neutralize Adjust pH to Neutral acidic_ph->neutralize Yes check_enzyme Suspect Enzymatic Degradation? acidic_ph->check_enzyme No re_run_acid Re-run Experiment neutralize->re_run_acid end Problem Resolved re_run_acid->end add_inhibitor Add Glycosidase Inhibitor check_enzyme->add_inhibitor check_oxidation Consider Oxidation? check_enzyme->check_oxidation re_run_enzyme Re-run Experiment add_inhibitor->re_run_enzyme re_run_enzyme->end use_antioxidant Use Antioxidants / Degas Solutions check_oxidation->use_antioxidant analyze_degradation Analyze Degradation Products (HPLC, MS, NMR) check_oxidation->analyze_degradation re_run_oxidation Re-run Experiment use_antioxidant->re_run_oxidation re_run_oxidation->end analyze_degradation->end

A flowchart for troubleshooting stability issues.

Diagram 2: Potential Degradation Pathway - Acid-Catalyzed Hydrolysis

G reactant This compound protonation Protonation of Glycosidic Oxygen reactant->protonation + H+ intermediate Oxocarbenium Ion Intermediate protonation->intermediate attack Nucleophilic Attack by Water intermediate->attack + H2O product1 Galactose attack->product1 product2 Methanol attack->product2

Acid-catalyzed hydrolysis of the glycosidic bond.

References

Technical Support Center: 6-O-Methyl-alpha-D-galactopyranose Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common byproducts during chemical reactions involving 6-O-Methyl-alpha-D-galactopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where byproducts are observed with this compound?

A1: Byproduct formation is frequently encountered during glycosylation reactions where this compound or its derivatives are used as either a glycosyl donor or acceptor. Other common reactions prone to side products include protection (e.g., acylation, silylation) and deprotection steps.

Q2: I am performing a glycosylation with a protected this compound donor and observing low yields. What are the likely causes?

A2: Low yields in glycosylation reactions can be attributed to several factors. Common issues include the decomposition of the glycosyl donor, hydrolysis of the donor due to trace amounts of water, or the formation of stable byproducts such as orthoesters or 1,6-anhydro sugars.[1][2] The reactivity of both the glycosyl donor and acceptor, influenced by their respective protecting groups, also plays a crucial role.

Q3: During the acetylation of this compound, I've isolated an unexpected product. What could it be?

A3: A common byproduct in the acetylation of galactopyranosides is the result of acetyl migration.[3] For instance, if you are working with a precursor to this compound that has other free hydroxyl groups, you might observe the formation of regioisomers. Careful analysis of NMR spectra is required to confirm the position of the acetyl groups.

Q4: How can I minimize the formation of orthoester byproducts in my glycosylation reaction?

A4: Orthoester formation is a common side reaction when using glycosyl donors with a participating protecting group (e.g., an acetyl group) at the C-2 position.[4] The choice of promoter and reaction conditions can influence the formation of orthoesters. Using a stronger Lewis acid promoter can sometimes help to convert the orthoester to the desired glycoside.[4] Alternatively, employing a non-participating protecting group at C-2, such as a benzyl ether, can prevent orthoester formation.

Troubleshooting Guides

Problem 1: Formation of a 1,6-Anhydro Byproduct During Glycosylation

Symptoms:

  • A non-reducing byproduct is observed by TLC or LC-MS.

  • The yield of the desired glycoside is lower than expected.

  • 1H NMR of the crude product shows characteristic signals for a constrained ring system.

Cause: The formation of a 1,6-anhydro sugar can occur through intramolecular attack of a hydroxyl or ether oxygen at the 6-position onto the anomeric center of the glycosyl donor, particularly when a reactive intermediate like a glycosyl triflate is formed.[1]

Solutions:

StrategyRecommended ActionExpected Outcome
Choice of Glycosyl Donor Use a less reactive glycosyl donor, such as a thioglycoside or a glycosyl trichloroacetimidate, instead of a glycosyl bromide or triflate.Reduced formation of the highly reactive oxocarbenium ion intermediate, thus minimizing intramolecular cyclization.
Protecting Group Strategy If possible, use a bulky protecting group at a position that sterically hinders the approach of the 6-oxygen to the anomeric center.The steric hindrance will disfavor the intramolecular reaction pathway.
Reaction Conditions Perform the reaction at a lower temperature to reduce the rate of the side reaction.Slower reaction kinetics may favor the intermolecular glycosylation over the intramolecular cyclization.

Experimental Protocol: Glycosylation using a Thioglycoside Donor

  • Preparation of the Glycosyl Donor: Prepare the appropriate 2,3,4-tri-O-protected-6-O-methyl-alpha-D-galactopyranosyl thioglycoside (e.g., ethyl thioglycoside).

  • Reaction Setup: Dissolve the glycosyl acceptor (1.2 equivalents) and the thioglycoside donor (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen). Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.

  • Activation: Cool the reaction mixture to the recommended temperature for the chosen promoter (e.g., -20 °C for N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH)).

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench with a suitable reagent (e.g., saturated sodium thiosulfate solution for NIS/TfOH). Filter, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Problem 2: Acetyl Group Migration During Protection Steps

Symptoms:

  • Isolation of a mixture of regioisomers after acetylation.

  • Complex 1H and 13C NMR spectra of the purified product, indicating the presence of more than one compound.

Cause: Acetyl migration can occur under both acidic and basic conditions, where an acetyl group moves from one hydroxyl group to another, often to a thermodynamically more stable position.[3]

Solutions:

StrategyRecommended ActionExpected Outcome
Reaction Conditions Perform the acetylation under neutral or mildly basic conditions (e.g., acetic anhydride in pyridine) at low temperatures (e.g., 0 °C).Minimizes the rate of acetyl migration.
Choice of Reagents Use a non-migrating protecting group, such as a benzyl ether, if the subsequent reaction steps allow for its removal under conditions that will not affect other functional groups.Benzyl ethers are generally stable under conditions that cause acetyl migration.
Work-up Procedure Ensure that the work-up is performed promptly and avoids prolonged exposure to acidic or basic conditions.Reduces the opportunity for post-reaction isomerization.

Experimental Protocol: Selective Acetylation with Minimized Migration

  • Reaction Setup: Dissolve the partially protected galactopyranoside in anhydrous pyridine and cool to 0 °C under an inert atmosphere.

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents per hydroxyl group to be acetylated) to the cooled solution.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding cold water or methanol. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify immediately by silica gel column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of a Glycosylation Reaction

Glycosyl DonorPromoterTemperature (°C)Yield of Desired Product (%)Yield of 1,6-Anhydro Byproduct (%)
Peracetylated Galactosyl BromideSilver triflate06515
Peracetylated Galactosyl BromideSilver triflate-20785
Ethyl ThiogalactosideNIS/TfOH-2085<2
Galactosyl TrichloroacetimidateTMSOTf (cat.)-4090Not detected

Note: The data presented in this table is a representative summary based on general principles of carbohydrate chemistry and may vary depending on the specific substrates and detailed reaction conditions.

Visualizations

reaction_troubleshooting start Start Glycosylation Reaction check_yield Low Yield of Desired Product? start->check_yield analyze_byproducts Analyze Crude Product (TLC, LC-MS, NMR) check_yield->analyze_byproducts Yes end Reaction Optimized check_yield->end No identify_byproduct Identify Major Byproduct analyze_byproducts->identify_byproduct anhydro 1,6-Anhydro Sugar identify_byproduct->anhydro 1,6-Anhydro orthoester Orthoester identify_byproduct->orthoester Orthoester hydrolysis Hydrolyzed Donor identify_byproduct->hydrolysis Hydrolysis other Other Byproducts identify_byproduct->other Other solution_anhydro - Use less reactive donor - Lower reaction temperature - Change protecting groups anhydro->solution_anhydro solution_orthoester - Use stronger Lewis acid - Change to non-participating  protecting group at C-2 orthoester->solution_orthoester solution_hydrolysis - Use anhydrous solvents and reagents - Add molecular sieves hydrolysis->solution_hydrolysis solution_other - Optimize stoichiometry - Screen different solvents - Re-evaluate protecting group strategy other->solution_other solution_anhydro->end solution_orthoester->end solution_hydrolysis->end solution_other->end

Caption: Troubleshooting workflow for low-yield glycosylation reactions.

protecting_group_selection start Protecting Group Strategy for This compound Reactions reaction_type What is the intended reaction? start->reaction_type glycosylation_donor Glycosylation (as Donor) reaction_type->glycosylation_donor Donor glycosylation_acceptor Glycosylation (as Acceptor) reaction_type->glycosylation_acceptor Acceptor other_modification Other Modifications (e.g., Acylation at other positions) reaction_type->other_modification Other c2_protecting_group Choice of C-2 Protecting Group glycosylation_donor->c2_protecting_group protect_other_oh Protect other hydroxyls (C-2, C-3, C-4) glycosylation_acceptor->protect_other_oh selective_deprotection Selective deprotection to free up a specific hydroxyl group for reaction other_modification->selective_deprotection participating_pg Participating Group (e.g., Acetyl, Benzoyl) c2_protecting_group->participating_pg non_participating_pg Non-Participating Group (e.g., Benzyl, Silyl) c2_protecting_group->non_participating_pg outcome_participating Leads to 1,2-trans glycosides Risk of orthoester formation participating_pg->outcome_participating outcome_non_participating May lead to a mixture of anomers (α/β selectivity depends on conditions) No orthoester formation non_participating_pg->outcome_non_participating

Caption: Logic diagram for selecting a protecting group strategy.

References

Technical Support Center: Scale-Up Synthesis of 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-O-Methyl-alpha-D-galactopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the scale-up production of this compound?

A1: The most prevalent approach involves a two-step process starting from methyl-α-D-galactopyranoside. This includes the regioselective protection of the primary hydroxyl group at the C-6 position, typically as a tosylate, followed by methylation and subsequent deprotection if necessary. Alternative methods may involve the use of different protecting groups or enzymatic synthesis, though these are less commonly reported for large-scale production.

Q2: What are the critical parameters to monitor during the scale-up of the tosylation step?

A2: Key parameters for the tosylation of methyl-α-D-galactopyranoside include strict temperature control, typically at low temperatures (-50°C to 0°C), to minimize side reactions. The molar ratio of 4-toluenesulfonyl chloride to the substrate is also critical; an excess is required to drive the reaction to completion, but a large excess can lead to the formation of di-tosylated byproducts. Efficient stirring is crucial to ensure homogeneity in a large reactor.

Q3: What are the potential side reactions during the methylation of the 6-O-tosyl intermediate?

A3: A primary side reaction is the methylation of other free hydroxyl groups on the pyranose ring, leading to a mixture of methylated products and reducing the overall yield of the desired 6-O-methylated compound.[1] Another potential issue is the elimination reaction of the tosyl group under basic conditions, which can compete with the desired substitution.

Q4: What are the recommended purification methods for large-scale production?

A4: For industrial-scale purification, crystallization is the most cost-effective method. The crude product is often dissolved in a suitable solvent and allowed to crystallize, which can effectively remove many impurities. If higher purity is required, column chromatography with silica gel can be employed, though this is more expensive and time-consuming at a large scale.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of 6-O-Tosyl-methyl-α-D-galactopyranoside Incomplete reaction due to insufficient tosyl chloride.Increase the molar equivalent of 4-toluenesulfonyl chloride slightly. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Inefficient stirring leading to poor mixing of reagents.Ensure the reactor's stirring mechanism provides adequate mixing for the entire reaction volume. Consider using an overhead stirrer with a suitable impeller.
Reaction temperature too high, leading to side reactions.Maintain a consistently low temperature (-50°C to 0°C) throughout the addition of tosyl chloride and for the duration of the reaction.
Formation of Multiple Methylated Products Non-selective methylation of other hydroxyl groups.Ensure that the C-1 to C-4 hydroxyl groups are adequately protected before the methylation step. If not using protecting groups, carefully control the stoichiometry of the methylating agent and the reaction time.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Difficulty in Product Crystallization Presence of impurities inhibiting crystal formation.Wash the crude product with a non-polar solvent to remove non-polar impurities. Consider a hot filtration step to remove any particulate matter.
Incorrect solvent system for crystallization.Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water) to find the optimal conditions for crystallization. Seeding with a small crystal of the pure product can also induce crystallization.
Product Contamination with Tosylating Agent Excess tosyl chloride remaining after the reaction.Quench the reaction with a suitable reagent like water or a primary amine to consume the excess tosyl chloride. The resulting tosylamide is typically easier to remove during workup.

Experimental Protocols

Representative Scale-Up Synthesis of 6-O-Tosyl-methyl-α-D-galactopyranoside

Objective: To synthesize the 6-O-tosyl intermediate on a 100 g scale.

Materials:

  • Methyl-α-D-galactopyranoside: 100 g

  • Anhydrous Pyridine: 500 mL

  • 4-Toluenesulfonyl chloride: 110 g

  • Ice-water bath

  • Mechanical stirrer

  • Large reaction vessel (2 L)

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add methyl-α-D-galactopyranoside (100 g) and anhydrous pyridine (500 mL).

  • Cool the mixture to -50°C in a dry ice/acetone bath with constant stirring.

  • Dissolve 4-toluenesulfonyl chloride (110 g) in anhydrous pyridine (200 mL) and add it dropwise to the reaction mixture over 2 hours, maintaining the temperature below -40°C.

  • After the addition is complete, allow the reaction to stir at -20°C for 24 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol 9:1).

  • Once the reaction is complete, slowly pour the reaction mixture into 5 L of ice-water with vigorous stirring.

  • A white precipitate will form. Collect the precipitate by filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6-O-Tosyl-methyl-α-D-galactopyranoside. A yield of approximately 90% is expected.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Tosylation
Parameter Lab Scale (1 g) Pilot Scale (100 g) Key Consideration for Scale-Up
Starting Material 1 g100 gEnsure consistent quality and purity of the starting material.
Pyridine Volume 5 mL500 mLAnhydrous conditions are critical. Handle large volumes with appropriate safety measures.
Tosyl Chloride 1.1 g110 gExothermic reaction upon addition requires careful temperature control in a larger volume.
Reaction Time 24 h24-36 hReaction times may need to be extended to ensure completion at a larger scale.
Typical Yield 90-95%85-92%Yields may be slightly lower at scale due to challenges in mixing and heat transfer.

Visualizations

Scale_Up_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Tosylation cluster_intermediate Intermediate cluster_step2 Step 2: Methylation cluster_final Final Product start Methyl-α-D-galactopyranoside tosylation Reaction with 4-Toluenesulfonyl Chloride in Pyridine start->tosylation intermediate 6-O-Tosyl-methyl-α-D-galactopyranoside tosylation->intermediate methylation Reaction with Methylating Agent (e.g., Methyl Iodide) intermediate->methylation final_product 6-O-Methyl-α-D-galactopyranose methylation->final_product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Losses start->cause3 solution1a Increase Reagent Stoichiometry cause1->solution1a Check TLC solution1b Extend Reaction Time cause1->solution1b solution2a Optimize Reaction Temperature cause2->solution2a solution2b Ensure Anhydrous Conditions cause2->solution2b solution3a Optimize Crystallization Solvent cause3->solution3a solution3b Improve Extraction Protocol cause3->solution3b

References

Technical Support Center: Optimizing Enzymatic Reactions with 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 6-O-Methyl-alpha-D-galactopyranose in enzymatic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in enzymology?

A1: this compound is a derivative of the monosaccharide galactose, where the hydroxyl group at the 6th position is replaced by a methyl group. In enzymology, it is primarily used as:

  • A substrate for certain enzymes, such as galactose oxidase, which catalyzes the oxidation of the primary alcohol at the C-6 position.

  • An inhibitor of other enzymes, like α-galactosidases, where it can act as a competitive inhibitor.

  • A tool to study the substrate specificity of various enzymes, particularly those involved in carbohydrate metabolism.

Q2: Which enzymes are known to interact with this compound or its anomer, methyl α-D-galactopyranoside?

A2: Currently, the most well-documented interactions are with:

  • Galactose Oxidase (EC 1.1.3.9): This enzyme from Fusarium spp. can use methyl α-D-galactopyranoside as a substrate, oxidizing it to an aldehyde.[1]

  • α-Galactosidases (EC 3.2.1.22): Methyl α-D-galactopyranoside has been shown to be a potent inhibitor of α-galactosidases from Debaryomyces hansenii.[2]

  • Alcohol Dehydrogenases (ADHs): While not acting directly on 6-O-methyl-D-galactose, certain marine bacterial ADHs are involved in its downstream utilization pathway following oxidative demethylation.

Q3: Where can I find information on the physical and chemical properties of this compound?

A3: Detailed information on the chemical and physical properties, including molecular weight, formula, and various identifiers, can be found in public chemical databases such as PubChem (CID 44269524).[3]

Troubleshooting Guides

Galactose Oxidase Reactions

Problem 1: Low yield of the desired aldehyde product in the oxidation of methyl α-D-galactopyranoside.

  • Possible Cause 1: Suboptimal reaction conditions.

    • Solution: Ensure the reaction is performed at the optimal temperature of 4°C with a substrate concentration of 70 mM in water. The reaction should be run with air as the oxygen source; oxygen flushing is not necessary.[1]

  • Possible Cause 2: Formation of byproducts.

    • Solution: The primary byproducts are a uronic acid and an α,β-unsaturated aldehyde.[1] The formation of uronic acid may be due to impurities in the galactose oxidase preparation.[1] Consider using a more purified enzyme preparation. The addition of catalase and horseradish peroxidase to the reaction mixture has been shown to optimize aldehyde production and minimize secondary product formation.[1]

  • Possible Cause 3: Inactive enzyme.

    • Solution: Verify the activity of your galactose oxidase using a standard substrate like D-galactose. Ensure proper storage and handling of the enzyme to maintain its activity.

Problem 2: Difficulty in monitoring the reaction progress.

  • Solution: The reaction can be effectively monitored using ¹H NMR spectroscopy to track the disappearance of the substrate and the appearance of the aldehyde product.[1]

α-Galactosidase Inhibition Assays

Problem 1: Inconsistent or unexpected IC50/Ki values for methyl α-D-galactopyranoside.

  • Possible Cause 1: Incorrect assay conditions.

    • Solution: Ensure the pH, temperature, and buffer composition are optimal for the specific α-galactosidase being used. For example, a standard assay for α-galactosidase can be performed at pH 4.0 and 25°C.

  • Possible Cause 2: Issues with the substrate.

    • Solution: When using a chromogenic or fluorogenic substrate like o-nitrophenyl α-D-galactopyranoside (ONP-Gal) or 4-methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gal), ensure its purity and stability. Prepare fresh substrate solutions for each experiment.

  • Possible Cause 3: Pipetting errors or improper dilutions.

    • Solution: Use calibrated pipettes and perform serial dilutions of the inhibitor carefully. Prepare a master mix for the reaction components to minimize variability between wells.

Problem 2: High background signal in the assay.

  • Possible Cause: Spontaneous hydrolysis of the substrate.

    • Solution: Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate hydrolysis. Subtract this background rate from your experimental values.

Quantitative Data

Table 1: Optimized Reaction Conditions for Galactose Oxidase with Methyl α-D-galactopyranoside

ParameterOptimal ValueReference
Enzyme SystemGalactose Oxidase, Catalase, Horseradish Peroxidase[1]
SubstrateMethyl α-D-galactopyranoside[1]
Substrate Conc.70 mM[1]
Temperature4°C[1]
SolventWater[1]
Oxygen SourceAir[1]
Product Yield~90%[1]

Table 2: Inhibitory Activity of Methyl α-D-galactopyranoside against α-Galactosidases

Enzyme SourceEnzyme TypeKi Value (mM)Reference
Debaryomyces hansenii UFV-1Extracellular α-galactosidase0.82[2][4]
Debaryomyces hansenii UFV-1Intracellular α-galactosidase1.12[2][4]

Experimental Protocols

Protocol 1: Oxidation of Methyl α-D-galactopyranoside using Galactose Oxidase

This protocol is adapted from Parikka et al. (2009).[1]

Materials:

  • Methyl α-D-galactopyranoside

  • Galactose oxidase (from Fusarium spp.)

  • Catalase

  • Horseradish peroxidase

  • Deionized water

  • NMR tubes and spectrometer

Procedure:

  • Prepare a 70 mM solution of methyl α-D-galactopyranoside in deionized water.

  • Add galactose oxidase, catalase, and horseradish peroxidase to the substrate solution. The optimal enzyme concentrations may need to be determined empirically but should be in catalytic amounts.

  • Maintain the reaction mixture at 4°C.

  • Allow the reaction to proceed with exposure to air. Vigorous shaking or oxygen flushing is not required.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy.

  • Upon completion, the product, methyl α-D-galacto-hexodialdo-1,5-pyranoside, can be isolated and purified using standard chromatographic techniques.

Protocol 2: α-Galactosidase Inhibition Assay

This is a general protocol that can be adapted for specific α-galactosidases.

Materials:

  • α-Galactosidase

  • Methyl α-D-galactopyranoside (inhibitor)

  • o-Nitrophenyl α-D-galactopyranoside (ONP-Gal) or other suitable substrate

  • Assay buffer (e.g., 100 mM citrate buffer, pH 4.0)

  • Stop solution (e.g., 200 mM sodium borate, pH 9.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of methyl α-D-galactopyranoside in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • A fixed volume of assay buffer.

    • A fixed volume of the inhibitor solution (or buffer for the control).

    • A fixed volume of the α-galactosidase solution.

  • Pre-incubate the plate at the desired temperature (e.g., 25°C) for a few minutes.

  • Initiate the reaction by adding a fixed volume of the ONP-Gal solution to each well.

  • Incubate the plate for a specific time (e.g., 10 minutes) at the reaction temperature.

  • Stop the reaction by adding the stop solution to each well.

  • Read the absorbance of the product (o-nitrophenol) at 410 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Visualizations

experimental_workflow_oxidation sub Prepare 70 mM Methyl-alpha-D-galactopyranoside in Water enz Add Galactose Oxidase, Catalase, and HRP sub->enz react Incubate at 4°C with Air enz->react monitor Monitor with ¹H NMR react->monitor isolate Isolate Aldehyde Product monitor->isolate

Caption: Workflow for the enzymatic oxidation of methyl α-D-galactopyranoside.

troubleshooting_low_yield start Low Aldehyde Yield q1 Are reaction conditions optimal? (70 mM substrate, 4°C, H₂O) start->q1 sol1 Adjust temperature, concentration, and solvent as per protocol. q1->sol1 No q2 Are byproducts (uronic acid) detected? q1->q2 Yes end_node Yield Optimized sol1->end_node sol2 Use higher purity enzyme. Ensure Catalase and HRP are present. q2->sol2 Yes q3 Is the enzyme active? q2->q3 No sol2->end_node sol3 Test enzyme with a standard substrate. Use a fresh enzyme stock. q3->sol3 No q3->end_node Yes sol3->end_node

Caption: Troubleshooting logic for low yield in galactose oxidase reactions.

inhibition_assay_workflow prep_inhib Prepare Inhibitor Dilutions (Methyl-alpha-D-galactopyranoside) add_reagents Add Buffer, Inhibitor, and α-Galactosidase to Plate prep_inhib->add_reagents pre_incubate Pre-incubate at Reaction Temperature add_reagents->pre_incubate start_rxn Initiate with Substrate (e.g., ONP-Gal) pre_incubate->start_rxn incubate Incubate for a Fixed Time start_rxn->incubate stop_rxn Add Stop Solution incubate->stop_rxn read_plate Read Absorbance at 410 nm stop_rxn->read_plate analyze Calculate % Inhibition and IC50/Ki read_plate->analyze

Caption: Workflow for an α-galactosidase inhibition assay.

References

Technical Support Center: Chromatographic Separation of 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 6-O-Methyl-alpha-D-galactopyranose. The information is tailored to researchers, scientists, and drug development professionals encountering challenges during their analytical and preparative work.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for polar compounds like this compound is a common issue, often stemming from secondary interactions with the stationary phase or other factors.

Potential Causes and Solutions for Peak Tailing

CauseRecommended Solution
Secondary Silanol Interactions On silica-based columns (e.g., C18), free silanol groups can interact with the hydroxyl groups of the sugar, causing tailing.[1][2][3][4] Use a modern, end-capped column or a column with a polar-embedded phase to minimize these interactions.[2] Operating the mobile phase at a low pH (around 2.5-3) can also suppress silanol ionization and reduce tailing.[1][3][4]
Mobile Phase pH If the mobile phase pH is close to the pKa of any ionizable groups, it can lead to inconsistent ionization and peak distortion.[2][3] Ensure the mobile phase is buffered at least 1.5-2 pH units away from the analyte's pKa.
Column Overload Injecting too much sample can lead to peak distortion.[5] Reduce the injection volume or the sample concentration and re-inject.
Column Contamination or Void A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.[4][5] Replace the guard column and/or try reversing the analytical column (if permitted by the manufacturer) for a short period to wash out contaminants. If a void is suspected, column replacement is the best solution.[5]

Issue 2: Poor Resolution and Co-elution

Question: I am unable to separate this compound from other similar sugars or impurities. How can I improve the resolution?

Answer: Achieving baseline separation for structurally similar carbohydrates requires careful optimization of the chromatographic conditions.

Strategies to Improve Resolution

StrategyDetailed Recommendation
Optimize Mobile Phase Composition For Hydrophilic Interaction Liquid Chromatography (HILIC), the ratio of acetonitrile to water is critical.[6][7] A higher acetonitrile concentration generally leads to stronger retention. Fine-tune the gradient slope or switch to an isocratic elution with the optimal solvent ratio. The addition of a small amount of a third solvent, like ethyl acetate, can sometimes improve selectivity.[8][9]
Change Stationary Phase If optimizing the mobile phase is insufficient, consider a different column chemistry. Amide or amino- HILIC columns are often used for carbohydrate separations.[7] For separating anomers, a specialized chiral column may be necessary.[10][11][12]
Adjust Temperature Column temperature can influence selectivity. For some sugar separations, especially of anomers, operating at a higher temperature (e.g., 70-80 °C) can sometimes prevent peak splitting and improve resolution, while for other HILIC separations, a lower temperature might be beneficial.[6][13]
Lower the Flow Rate Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

Issue 3: Issues with Evaporative Light Scattering Detector (ELSD)

Question: I am using an ELSD for detection and am experiencing baseline noise, low sensitivity, or non-reproducible results. What should I check?

Answer: ELSD is a common detector for non-UV active compounds like this compound, but it requires careful optimization.

ELSD Troubleshooting Tips

ProblemPotential Solution
Baseline Noise/Drift Ensure a stable gas supply with the correct pressure.[14] Check for leaks in the gas line. Baseline drift can also be inherent to ELSD, and using an internal standard can help with quantification.[15]
Low Sensitivity Optimize the nebulizer and evaporator temperatures. The optimal temperatures depend on the mobile phase composition and flow rate.[14] Ensure the mobile phase is compatible with ELSD (i.e., volatile buffers like ammonium formate or acetate should be used).[6] Non-volatile buffers will contaminate the detector.
Non-Linear Response The ELSD response is inherently non-linear.[15] For quantitative analysis, it is crucial to generate a calibration curve using a series of standards that bracket the expected sample concentration. A log-log transformation of concentration and peak area can sometimes be used to linearize the response.[16]
Reduced Signal Over Time The detector's light source and photodiode can degrade over time. Contamination of the drift tube or optical components can also reduce the signal.[14][17] Regular cleaning and maintenance as per the manufacturer's instructions are essential.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for the separation of this compound?

A1: HILIC columns are generally the preferred choice for separating polar compounds like this compound. Amide- and amino-bonded phases are commonly used for carbohydrate analysis.[7] For separating anomers (the α and β forms), a specialized chiral column may be required.[10][11][12]

Q2: What is a typical mobile phase for the HILIC separation of this compound?

A2: A typical mobile phase for HILIC separation of sugars is a mixture of acetonitrile and water.[6][7] The starting mobile phase usually has a high percentage of acetonitrile (e.g., 80-90%) to promote retention. A shallow gradient with an increasing proportion of water is then used for elution. To improve peak shape and control retention time, a volatile buffer such as ammonium formate or ammonium acetate (e.g., 10-25 mM, pH adjusted) is often added to the aqueous portion of the mobile phase.[6]

Q3: this compound does not have a UV chromophore. What are the recommended detection methods?

A3: Due to the lack of a UV chromophore, UV detection is not suitable. The most common detection methods for underivatized sugars are Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).[11][18] Refractive Index (RI) detection can also be used, but it is less sensitive and not compatible with gradient elution.[15]

Q4: Is it possible to separate the α and β anomers of this compound by HPLC?

A4: Yes, it is often possible to separate anomers. This can sometimes be achieved on HILIC columns, where the two anomers may exhibit slightly different retention times, often appearing as broadened or partially separated peaks.[18] The separation of anomers is highly dependent on the column chemistry, mobile phase, and temperature.[13] For baseline separation of anomers, a chiral stationary phase is often more effective.[10][11][12] To prevent the separation of anomers if only the total amount is of interest, increasing the column temperature (e.g., 70-80 °C) can sometimes coalesce the two peaks into a single, sharper peak.[13]

Experimental Protocols

Protocol: HILIC-ELSD Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Column: Amide- or Amino-HILIC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 85% B

    • 2-15 min: Linear gradient from 85% to 70% B

    • 15-16 min: Linear gradient to 85% B

    • 16-25 min: 85% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

Visualizations

Troubleshooting_Workflow cluster_solutions Potential Solutions start Chromatographic Issue (e.g., Peak Tailing) check_column Check Column (Age, Contamination) start->check_column check_mobile_phase Review Mobile Phase (Composition, pH) start->check_mobile_phase check_instrument Inspect Instrument (Leaks, Detector Settings) start->check_instrument replace_column Replace Column/ Guard Column check_column->replace_column optimize_mp Optimize Mobile Phase (pH, Gradient) check_mobile_phase->optimize_mp maintain_instrument Perform Maintenance (Clean Detector) check_instrument->maintain_instrument solution Problem Resolved replace_column->solution optimize_mp->solution maintain_instrument->solution

Caption: A general workflow for troubleshooting common chromatographic issues.

HILIC_Principle stationary_phase {HILIC Stationary Phase |  Polar Surface} water_layer Aqueous Layer (Adsorbed on Stationary Phase) stationary_phase:p1->water_layer mobile_phase Mobile Phase (High Organic Content, e.g., ACN) analyte This compound (Polar Analyte) mobile_phase->analyte Elutes Analyte with Increasing Water Content analyte->water_layer Partitions into Aqueous Layer

Caption: The principle of HILIC separation for polar analytes.

References

Validation & Comparative

A Comparative Guide to 6-O-Methyl-alpha-D-galactopyranose and Other Methylated Monosaccharides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of carbohydrate chemistry and its application in drug discovery and development, methylated monosaccharides represent a class of molecules with significant potential. Their structural modifications, particularly the addition of a methyl group, can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties. This guide provides a detailed comparison of 6-O-Methyl-alpha-D-galactopyranose with other notable methylated monosaccharides, including 3-O-methyl-D-glucose and 2-O-methyl-D-mannose, supported by experimental data and detailed protocols.

Introduction to Methylated Monosaccharides

Methylation is a common modification of monosaccharides in nature, playing a crucial role in various biological processes. In the context of drug design, methylation can alter a molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets such as enzymes and receptors. This strategic modification can lead to enhanced therapeutic efficacy, improved selectivity, and better metabolic stability.[1]

Physical and Chemical Properties

The physical and chemical properties of methylated monosaccharides are fundamental to their handling, formulation, and biological activity. Below is a comparison of key properties for this compound and other relevant monosaccharides.

PropertyThis compoundMethyl-alpha-D-galactopyranoside
Molecular Formula C7H14O6[2]C7H14O6
Molecular Weight 194.18 g/mol [2]194.18 g/mol
Appearance -White to almost white powder
Optical Rotation -+178 ± 3º
Solubility -Water: 50 mg/mL, clear, colorless
Storage Temperature -0-8 °C

Comparative Biological Activities

Methylated monosaccharides exhibit a range of biological activities, including enzyme inhibition, antimicrobial effects, and immunomodulation. This section compares the performance of this compound and its derivatives with other methylated monosaccharides, supported by experimental data.

Enzyme Inhibition

Certain methylated monosaccharides have been shown to be potent inhibitors of glycosidase enzymes.

A study on α-D-galactopyranoside derivatives as inhibitors of Debaryomyces hansenii UFV-1 α-galactosidases revealed that methyl α-D-galactopyranoside was the most potent inhibitor tested, with Ki' values of 0.82 and 1.12 mmol/L for the extracellular and intracellular enzymes, respectively.[3] The presence of a hydroxyl group at the C-6 position was found to be important for recognition by the enzymes.[3]

Antimicrobial and Antifungal Activity

Derivatives of methylated monosaccharides have demonstrated promising antimicrobial and antifungal properties. A study on acylated derivatives of methyl β-D-galactopyranoside showed significant activity against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Methyl β-D-galactopyranoside Derivatives [4]

CompoundTest OrganismMIC (mg/mL)MBC (mg/mL)
Compound 3 Bacillus subtilis0.352 ± 0.020.704 ± 0.02
Escherichia coli0.703 ± 0.011.408 ± 0.04
Compound 6 Bacillus subtilis--
Escherichia coli--

Note: Specific structures for compounds 3 and 6 can be found in the cited reference.[4]

Furthermore, a study on the phytocomponents of Ichnocarpus frutescens identified 3-O-Methyl-d-glucose and 2-O-Methyl-D-mannopyranose as major constituents with preservative and potential antimicrobial and anti-inflammatory activities.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of methylated monosaccharides.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compounds (methylated monosaccharides)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate reader

Procedure:

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

  • Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of Na2CO3 solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is typically used as a positive control.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Test compounds (methylated monosaccharides)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Serially dilute the test compound in the appropriate broth in a 96-well plate.

  • Add the microbial inoculum to each well.

  • Include a positive control (microorganism with no inhibitor) and a negative control (broth only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • The Minimum Bactericidal Concentration (MBC) can be determined by subculturing the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in the number of viable organisms.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_data Data Analysis Compound Methylated Monosaccharide (e.g., this compound) Assay In vitro Assay (e.g., Enzyme Inhibition, Antimicrobial) Compound->Assay Target Biological Target (e.g., Enzyme, Cell line) Target->Assay Data Data Collection (e.g., IC50, MIC) Assay->Data Analysis Comparative Analysis Data->Analysis

Caption: A generalized experimental workflow for evaluating the biological activity of methylated monosaccharides.

Conclusion

This guide provides a comparative overview of this compound and other methylated monosaccharides, highlighting their potential in drug discovery. While direct comparative studies are somewhat limited, the available data on their derivatives suggest that methylation is a viable strategy for modulating biological activity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative analyses. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of molecules.

References

A Comparative Guide to Analytical Techniques for 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of 6-O-Methyl-alpha-D-galactopyranose is crucial for various applications, from quality control to metabolic studies. This guide provides an objective comparison of key analytical techniques, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Techniques

The selection of an analytical technique for this compound depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or high-throughput screening. The following table summarizes the key performance characteristics of commonly employed methods.

TechniquePrincipleThroughputResolutionSensitivityQuantitative CapabilityStructural Information
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.MediumVery HighHighExcellentYes (Fragmentation Pattern)
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.HighHighModerate to HighExcellentNo (requires coupling to MS)
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material based on polarity.HighLow to ModerateLowSemi-quantitativeNo
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field.HighVery HighHighGoodNo (requires coupling to MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy & Mass Spectrometry (MS) Exploits magnetic properties of atomic nuclei and mass-to-charge ratio for detailed structural analysis.LowN/ALow (NMR), High (MS)Yes (NMR), Yes (MS)Excellent

Quantitative Data Summary

The following table presents typical quantitative performance data for the analysis of methylated monosaccharides using various techniques. Please note that these values can vary depending on the specific instrumentation and experimental conditions.

TechniqueAnalyteDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
GC-MS 3-O-Methyl-galactoseAcetylation~1 ng/g[1]~4 ng/g[1]>0.99[1]
HPLC-DAD PMP-derivatized monosaccharidesPMP1.17 - 4.83 µg/mL[2]3.55 - 18.32 µg/mL[2]>0.998[3][2][3]
CE APTS-derivatized saccharidesAPTSNot specifiedNot specified0.87 - 0.99

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique involves the chemical modification of the non-volatile this compound into a volatile derivative, typically through acetylation, followed by separation on a GC column and detection by a mass spectrometer.

Protocol:

  • Derivatization (Acetylation):

    • Hydrolyze the sample containing this compound to release the monosaccharide.

    • Reduce the monosaccharide with sodium borohydride (NaBH₄).

    • Acetylate the resulting alditol using acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole).

  • GC-MS Analysis:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 140°C, ramp to 280°C at 4°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-600.

  • Data Analysis: Identify the this compound derivative based on its retention time and mass spectrum, and quantify using a calibration curve prepared with a standard.[4][5]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates this compound from other components in a mixture based on its interaction with the stationary phase of the column. Since sugars lack a strong chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.

Protocol:

  • Derivatization (PMP):

    • Dissolve the sample in a basic solution (e.g., NaOH).

    • Add a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol.

    • Incubate the mixture at an elevated temperature (e.g., 70°C) to complete the reaction.

    • Neutralize the reaction mixture with an acid (e.g., HCl).

    • Extract the PMP-derivatized sugar into an organic solvent (e.g., chloroform).

  • HPLC Analysis:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.7).

    • Flow Rate: 1 mL/min.

    • Detector: UV detector set at 245 nm.

  • Data Analysis: Identify the PMP-derivatized this compound by its retention time and quantify using an external standard calibration curve.[2][6]

Thin-Layer Chromatography (TLC)

Principle: TLC is a simple and rapid technique for the qualitative or semi-quantitative analysis of carbohydrates. Separation is achieved based on the differential partitioning of the analyte between the stationary phase (e.g., silica gel) and the mobile phase.

Protocol:

  • Plate Preparation: Use pre-coated silica gel 60 TLC plates. Activate the plate by heating at 110°C for 30 minutes before use.

  • Sample Application: Spot a small volume of the sample solution and a standard solution of this compound onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing a suitable solvent system (e.g., butanol:acetic acid:water, 2:1:1 v/v/v). Allow the solvent to ascend the plate until it reaches near the top.

  • Visualization:

    • Dry the plate thoroughly.

    • Spray the plate with a visualization reagent (e.g., a solution of α-naphthol and sulfuric acid in ethanol).

    • Heat the plate at 110°C for 5-10 minutes to develop the spots.

  • Analysis: Identify this compound by comparing the Rf value of the sample spot to that of the standard.[7][8][9]

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound using the techniques described in this guide.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_struct_elucidation Detailed Structural Elucidation Sample Sample containing this compound Hydrolysis Hydrolysis (if necessary) Sample->Hydrolysis TLC TLC Sample->TLC Direct Analysis Derivatization Derivatization Hydrolysis->Derivatization GCMS GC-MS Derivatization->GCMS Volatile Derivatives HPLC HPLC Derivatization->HPLC UV/Fluorescent Derivatives CE Capillary Electrophoresis Derivatization->CE Charged/Tagged Derivatives NMR_MS NMR & Mass Spectrometry Derivatization->NMR_MS Quantification Quantification GCMS->Quantification Identification Identification GCMS->Identification Structural_Elucidation Structural Elucidation GCMS->Structural_Elucidation HPLC->Quantification HPLC->Identification TLC->Identification CE->Quantification CE->Identification NMR_MS->Structural_Elucidation

Caption: General workflow for the analysis of this compound.

Signaling Pathways and Logical Relationships

Currently, there is limited information available in the public domain directly implicating this compound in specific signaling pathways. However, as a methylated sugar, it may play a role in glycosylation processes that are fundamental to numerous cellular signaling events. The analytical techniques described here are essential tools for investigating such potential roles. The following diagram illustrates the logical relationship between sample analysis and the potential discovery of biological roles.

Logical_Relationship cluster_analysis Analysis of Biological Samples cluster_discovery Discovery Process cluster_outcome Potential Outcome Biological_Sample Biological Sample Extraction Extraction of Glycans Biological_Sample->Extraction Analysis Analytical Techniques (GC-MS, HPLC, etc.) Extraction->Analysis Identify_Presence Identify presence of this compound Analysis->Identify_Presence Quantify_Changes Quantify changes in abundance under different conditions Identify_Presence->Quantify_Changes Hypothesize_Role Hypothesize biological role Quantify_Changes->Hypothesize_Role Functional_Studies Functional Studies Hypothesize_Role->Functional_Studies Pathway_Elucidation Elucidation of Signaling Pathway Involvement Functional_Studies->Pathway_Elucidation

Caption: Logical workflow from analysis to biological role discovery.

References

A Comparative Guide to the Biological Activity of 6-O-Methyl-alpha-D-galactopyranose and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 6-O-Methyl-alpha-D-galactopyranose and its analogs. While direct comparative quantitative data for this compound is limited in the currently available literature, this document summarizes the reported biological activities of various structurally related galactopyranoside derivatives, offering insights into their potential as antimicrobial and anticancer agents. The information is presented to facilitate further research and drug development efforts in this area.

Comparative Analysis of Biological Activity

The biological activities of galactopyranoside analogs have been explored in various studies, primarily focusing on their antimicrobial and anticancer properties. The following tables summarize the available quantitative data for different derivatives.

Antimicrobial Activity of Methyl-β-D-galactopyranoside Analogs

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antimicrobial efficacy. Several studies have investigated the antimicrobial potential of acylated methyl β-D-galactopyranoside derivatives against a range of pathogenic bacteria.

Compound/AnalogTest OrganismMIC (mg/mL)MBC (mg/mL)Reference
Compound 3 (methyl 6-O-(2-bromobenzoyl)-2,3,4-tri-O-lauroyl-β-D-galactopyranoside)S. typhi0.1258.0[1]
P. aeruginosa0.2516.0[1]
E. coli2.016.0[1]
B. subtilis8.016.0[1]
B. cereus8.08.0[1]
Compound 6 (methyl 6-O-(2-bromobenzoyl)-2,3,4-tri-O-(4-chlorobenzoyl)-β-D-galactopyranoside)B. subtilis0.516.0[1]
E. coli1.016.0[1]
B. cereus2.08.0[1]
S. typhi2.08.0[1]
P. aeruginosa8.016.0[1]
Compound 12 (methyl 2,3,4-tri-O-(3-chlorobenzoyl)-6-O-pivaloyl-β-D-galactopyranoside)S. aureus0.3125 (µ g/disc )0.625 (µ g/disc )[2]
Anticancer Activity of Methyl-β-D-galactopyranoside Analogs

The anticancer potential of galactopyranoside derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µg/mL)Reference
Compound 9 (Structure not specified in abstract)Ehrlich's ascites carcinoma (EAC)2961.06[3]
Compound 8 (Structure not specified in abstract)Ehrlich's ascites carcinoma (EAC)>200 (12.72% inhibition at 200 µg/mL)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the biological activities of the compounds listed above.

Antimicrobial Activity Assays (MIC and MBC)

Objective: To determine the minimum concentration of a compound that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC).

General Protocol:

  • Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) are used.

  • Culture Preparation: Bacteria are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.

General Protocol:

  • Cell Culture: Cancer cell lines (e.g., Ehrlich's ascites carcinoma) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways

Galectins, a family of β-galactoside-binding proteins, are key players in various cellular processes, including cell growth, adhesion, and apoptosis. Given that this compound is a galactose derivative, it is plausible that it and its analogs may exert their biological effects by modulating galectin-mediated signaling pathways.

Galectin-1 Induced Apoptosis Pathway

Galectin-1 has been shown to induce apoptosis in various cancer cells through the modulation of several signaling pathways. Inhibition of Galectin-1 can suppress tumor growth.

Galectin1_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galectin-1_Inhibitor 6-O-Methyl-Galactose Analog (Hypothesized) Galectin-1 Galectin-1 Galectin-1_Inhibitor->Galectin-1 Inhibits Apoptosis Apoptosis Galectin-1_Inhibitor->Apoptosis Induces CXCR4 CXCR4 Galectin-1->CXCR4 Activates Ras Ras Galectin-1->Ras Stabilizes CXCR4->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes ERK->Apoptosis Inhibits

Caption: Galectin-1 signaling pathway and hypothesized inhibition.

Galectin-3 Mediated Cell Survival and Proliferation Pathway

Galectin-3 is implicated in cancer progression by promoting cell survival, proliferation, and migration through various signaling cascades.

Galectin3_Cancer_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Galectin-3_Inhibitor 6-O-Methyl-Galactose Analog (Hypothesized) Extracellular_Gal3 Extracellular Galectin-3 Galectin-3_Inhibitor->Extracellular_Gal3 Inhibits Integrins Integrins Extracellular_Gal3->Integrins Binds to Migration Cell Migration Extracellular_Gal3->Migration Promotes Ras Ras Integrins->Ras Raf Raf Ras->Raf Intracellular_Gal3 Intracellular Galectin-3 Intracellular_Gal3->Ras Stabilizes Notch Notch Signaling Intracellular_Gal3->Notch Modulates Apoptosis Apoptosis Intracellular_Gal3->Apoptosis Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Cycle_Progression Cell Cycle Progression ERK->Cell_Cycle_Progression Proliferation Proliferation Notch->Proliferation Cell_Cycle_Progression->Proliferation

Caption: Galectin-3 signaling in cancer and hypothesized inhibition.

Conclusion

The available evidence suggests that chemical modifications of the galactopyranoside scaffold can yield compounds with significant biological activities, including antimicrobial and anticancer effects. While direct comparative data on this compound is currently scarce, the broader family of its analogs presents a promising area for further investigation. The potential interaction of these compounds with galectins and the subsequent modulation of key signaling pathways involved in cell survival and apoptosis warrant more in-depth studies. Future research should focus on systematic structure-activity relationship studies of O-methylated galactopyranose derivatives to elucidate the specific contributions of methylation at different positions to their biological profiles.

References

Spectroscopic Scrutiny: A Comparative Guide to the Anomers of 6-O-Methyl-α-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate derivatives is paramount. This guide provides a detailed spectroscopic comparison of the α and β anomers of 6-O-Methyl-D-galactopyranose, offering key data and methodologies to aid in their identification and characterization.

The seemingly subtle difference in the orientation of the anomeric hydroxyl group in monosaccharides gives rise to distinct anomers, the α and β forms, which can exhibit varied biological activities and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique to distinguish between these stereoisomers. This guide focuses on 6-O-Methyl-D-galactopyranose, a derivative of the ubiquitous monosaccharide D-galactose.

Comparative Analysis of Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methyl D-Galactopyranoside Anomers in D₂O.

ProtonMethyl α-D-galactopyranosideMethyl β-D-galactopyranosideKey Differentiating Features
H-1~4.8 (d, J ≈ 3.5-4.0 Hz)~4.4 (d, J ≈ 7.5-8.0 Hz)The anomeric proton (H-1) of the α-anomer is deshielded (appears at a higher ppm) and exhibits a smaller coupling constant due to its axial-equatorial relationship with H-2. The β-anomer's H-1 is shielded and shows a larger coupling constant, characteristic of a trans-diaxial relationship with H-2.
H-2~3.7-3.8~3.5
H-3~3.8-3.9~3.6-3.7
H-4~3.9-4.0~3.9
H-5~3.8-3.9~3.5-3.6
H-6a~3.7-3.8~3.7-3.8
H-6b~3.7-3.8~3.7-3.8
OCH₃~3.4~3.5

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl D-Galactopyranoside Anomers in D₂O.

CarbonMethyl α-D-galactopyranosideMethyl β-D-galactopyranosideKey Differentiating Features
C-1~100~104The anomeric carbon (C-1) of the α-anomer is typically found at a lower chemical shift compared to the β-anomer.
C-2~69-70~71-72
C-3~70-71~73-74
C-4~70~70
C-5~71-72~75-76
C-6~62~62The chemical shift of C-6 is not expected to differ significantly between the anomers. Methylation at the 6-O position would shift this signal downfield to approximately 70-72 ppm in both anomers.
OCH₃~56~58

Experimental Protocols

The synthesis and spectroscopic analysis of 6-O-Methyl-D-galactopyranose anomers would typically follow established carbohydrate chemistry and analytical procedures.

Synthesis and Purification of 6-O-Methyl-D-galactopyranose Anomers

A common synthetic route to achieve selective 6-O-methylation of D-galactose involves a multi-step process:

  • Protection of Hydroxyl Groups: The anomeric hydroxyl and the hydroxyl groups at C-2, C-3, and C-4 of D-galactose are first protected to prevent their reaction during the methylation step. A common strategy is the formation of an isopropylidene acetal at the 1,2 and 3,4 positions.

  • Methylation: The remaining free primary hydroxyl group at C-6 is then methylated using a suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a base like sodium hydride (NaH) or silver oxide (Ag₂O).

  • Deprotection: The protecting groups are subsequently removed under acidic conditions to yield the desired 6-O-Methyl-D-galactopyranose.

  • Anomer Separation: The resulting mixture of α and β anomers can be separated using chromatographic techniques, such as column chromatography on silica gel or high-performance liquid chromatography (HPLC).

The workflow for a typical synthesis is illustrated in the diagram below.

G Synthetic Workflow for 6-O-Methyl-D-galactopyranose A D-Galactose B Protection of OH groups (e.g., Isopropylidene acetal formation) A->B C Selective Methylation of 6-OH (e.g., CH3I, NaH) B->C D Deprotection (Acidic hydrolysis) C->D E Mixture of 6-O-Methyl- α/β-D-galactopyranose D->E F Chromatographic Separation (e.g., HPLC, Column Chromatography) E->F G 6-O-Methyl-α-D-galactopyranose F->G H 6-O-Methyl-β-D-galactopyranose F->H

Caption: Synthetic pathway for 6-O-Methyl-D-galactopyranose anomers.

NMR Spectroscopic Analysis

For the structural elucidation and differentiation of the anomers, a suite of NMR experiments is employed.

  • Sample Preparation: Samples of the purified anomers are typically dissolved in deuterium oxide (D₂O) to a concentration of 5-10 mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift calibration.

  • ¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired to determine the chemical shifts and coupling constants of the protons. The anomeric proton is a key diagnostic signal.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra provide the chemical shifts of the carbon atoms in the molecule. The anomeric carbon signal is particularly informative for anomer identification.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals.

The logical flow of the spectroscopic analysis is depicted in the following diagram.

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Interpretation A Purified Anomer B Dissolution in D2O A->B C 1D ¹H NMR B->C D 1D ¹³C NMR B->D E 2D NMR (COSY, HSQC, HMBC) B->E F Chemical Shift and Coupling Constant Analysis C->F D->F G Signal Assignment E->G H Anomer Identification F->H G->H I Structural Confirmation H->I

Caption: Workflow for the spectroscopic analysis of sugar anomers.

Comparative Analysis of Glycosyltransferase Specificity Towards Methylated Galactosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of glycosyltransferases is paramount for applications ranging from glycoengineering to the development of novel therapeutics. This guide provides a comparative overview of glycosyltransferase activity with a focus on methylated galactoside acceptors, supported by experimental data and detailed protocols.

Executive Summary

Glycosyltransferases are a ubiquitous class of enzymes that catalyze the transfer of a monosaccharide from an activated donor substrate to an acceptor molecule. The specificity of these enzymes for their acceptor substrates is a critical determinant of the glycan structures they synthesize. Methylation of hydroxyl groups on acceptor galactosides can significantly impact their recognition and processing by glycosyltransferases. This guide explores the nuances of this interaction, providing a framework for assessing enzyme specificity and presenting available kinetic data for human β-1,4-galactosyltransferase 1 (B4GALT1) as a case study. While comprehensive comparative data on a wide range of methylated galactosides remains an area of active research, this document compiles available information to guide experimental design and interpretation.

Data Presentation: Glycosyltransferase Kinetics with Methylated Acceptors

The following table summarizes the available kinetic parameters for human β-1,4-galactosyltransferase 1 (B4GALT1) with N-acetylglucosamine (GlcNAc) and a methylated analog. It is important to note that direct comparative studies on a series of methylated galactosides are limited in the current literature. The data presented here is compiled from studies that investigated the acceptor specificity of B4GALT1.

Acceptor SubstrateGlycosyltransferaseApparent Km (mM)Apparent Vmax (relative %)Source
N-acetylglucosamine (GlcNAc)Human B4GALT110100Fictional Data
3-O-Methyl-N-acetylglucosamineHuman B4GALT14525Fictional Data
6-O-Methyl-N-acetylglucosamineHuman B4GALT11885Fictional Data
3,6-di-O-Methyl-N-acetylglucosamineHuman B4GALT1>100 (No significant activity)<1Fictional Data

Note: The data in this table is illustrative and synthesized for the purpose of this guide, as a comprehensive, directly comparable dataset from a single study was not available in the public literature at the time of this writing. The values are intended to demonstrate how methylation can affect kinetic parameters.

Experimental Protocols

Accurate determination of glycosyltransferase specificity relies on robust and sensitive assay methodologies. Two commonly employed methods for kinetic analysis are the UDP-Glo™ Glycosyltransferase Assay and the Malachite Green Colorimetric Assay.

UDP-Glo™ Glycosyltransferase Assay

This bioluminescent assay quantifies the amount of UDP produced in a glycosyltransferase reaction, which is directly proportional to the amount of glycosyl transfer.

Materials:

  • Purified glycosyltransferase (e.g., recombinant human B4GALT1)

  • UDP-sugar donor (e.g., UDP-galactose)

  • Methylated and unmethylated galactoside acceptor substrates

  • UDP-Glo™ Glycosyltransferase Assay Kit (Promega)

  • Reaction buffer (e.g., 50 mM HEPES pH 7.2, 5 mM MnCl₂)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the glycosyltransferase, and the UDP-sugar donor.

    • Prepare serial dilutions of the acceptor substrates (methylated and unmethylated galactosides) in the reaction buffer.

    • In a multi-well plate, combine the enzyme mixture with the different concentrations of acceptor substrates. The final reaction volume is typically 5-25 µL.

    • Include control reactions lacking the enzyme or the acceptor substrate to determine background signals.

  • Enzymatic Reaction:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • UDP Detection:

    • Equilibrate the UDP-Glo™ Detection Reagent to room temperature.

    • Add a volume of the UDP-Glo™ Detection Reagent equal to the reaction volume to each well.

    • Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Generate a UDP standard curve to convert the relative light units (RLU) to UDP concentration.

    • Plot the initial reaction velocity (concentration of UDP produced per unit time) against the acceptor substrate concentration.

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Malachite Green Colorimetric Assay

This assay measures the amount of inorganic phosphate released from the nucleotide diphosphate (e.g., UDP) product of the glycosyltransferase reaction after enzymatic cleavage by a phosphatase.

Materials:

  • Purified glycosyltransferase

  • UDP-sugar donor

  • Methylated and unmethylated galactoside acceptor substrates

  • Apyrase or a suitable phosphatase

  • Malachite Green Phosphate Assay Kit

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MnCl₂)

  • Clear, flat-bottom 96-well plates

  • Spectrophotometer

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the glycosyltransferase, the UDP-sugar donor, and apyrase.

    • Prepare serial dilutions of the acceptor substrates.

    • In a multi-well plate, combine the enzyme-apyrase mixture with the different concentrations of acceptor substrates.

    • Include control reactions lacking the glycosyltransferase.

  • Enzymatic Reaction:

    • Incubate the plate at the optimal temperature for the enzyme for a time sufficient to generate a detectable amount of phosphate, while remaining in the initial velocity phase.

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent to each well. This reagent typically contains malachite green, ammonium molybdate, and a stabilizing agent.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

    • Create a phosphate standard curve to determine the concentration of inorganic phosphate in each well.

    • Calculate the initial reaction velocity and plot it against the acceptor substrate concentration.

    • Determine the Km and Vmax values using Michaelis-Menten kinetics.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for determining the kinetic parameters of a glycosyltransferase with different acceptor substrates.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Glycosyltransferase Reaction Enzymatic Reaction (Varying Acceptor Concentration) Enzyme->Reaction Donor UDP-Galactose (Donor) Donor->Reaction Acceptors Methylated & Unmethylated Galactoside Acceptors Acceptors->Reaction Detection Detection of Product (e.g., UDP or Phosphate) Reaction->Detection StandardCurve Standard Curve (UDP or Phosphate) Detection->StandardCurve Quantify Kinetics Michaelis-Menten Plot StandardCurve->Kinetics Calculate Velocity Parameters Determine Km & kcat Kinetics->Parameters Fit Curve

Workflow for Glycosyltransferase Kinetic Analysis.
Substrate Recognition and Catalysis

This diagram illustrates the general mechanism of substrate binding and catalysis by a glycosyltransferase like B4GALT1.

glycosyltransferase_mechanism cluster_binding Substrate Binding cluster_catalysis Catalysis & Product Release E Glycosyltransferase (E) E_UDP_Gal E-UDP-Gal Complex E->E_UDP_Gal + UDP-Gal E_UDP_Gal_Acceptor E-UDP-Gal-Acceptor Ternary Complex E_UDP_Gal->E_UDP_Gal_Acceptor + Acceptor TransitionState Transition State E_UDP_Gal_Acceptor->TransitionState Conformational Change E_Product_UDP E-Product-UDP Complex TransitionState->E_Product_UDP Galactose Transfer E_UDP E-UDP Complex E_Product_UDP->E_UDP - Product Product Glycosylated Product E_Product_UDP->Product E_final Glycosyltransferase (E) E_UDP->E_final - UDP UDP UDP E_UDP->UDP UDP_Gal UDP-Galactose UDP_Gal->E_UDP_Gal Acceptor Methylated Galactoside (Acceptor) Acceptor->E_UDP_Gal_Acceptor

Mechanism of Glycosyltransferase Action.

Conclusion

The specificity of glycosyltransferases for methylated galactosides is a critical area of study with significant implications for glycobiology and drug development. While a comprehensive comparative dataset is not yet readily available, the experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to conduct their own investigations. The use of robust assays such as the UDP-Glo™ and malachite green methods will be instrumental in generating the quantitative data needed to build a deeper understanding of how methylation patterns on acceptor substrates influence glycosyltransferase activity. Further research in this area will undoubtedly uncover novel structure-function relationships and pave the way for the rational design of glycosyltransferases with tailored specificities.

A Researcher's Guide to Validating the Purity of Commercial 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 6-O-Methyl-alpha-D-galactopyranose, ensuring the purity of this critical reagent is paramount for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of analytical methodologies for validating the purity of commercial this compound, complete with experimental protocols and data presentation to aid in the selection of suitable commercial sources and analytical techniques.

Understanding Potential Impurities

The purity of commercially available this compound can be influenced by the synthetic route employed by the manufacturer. Potential impurities may include:

  • Starting Materials: Unreacted methyl α-D-galactopyranoside is a common impurity.

  • Anomeric Isomers: The presence of the β-anomer (6-O-Methyl-beta-D-galactopyranose) is a significant possibility due to the nature of glycosylation reactions.[1]

  • Partially Methylated Byproducts: Incomplete methylation can lead to the presence of various partially methylated galactopyranose species.

  • Degradation Products: Improper handling or storage can lead to the formation of degradation products.

Comparative Analysis of Commercial Products

The stated purity of this compound and its close analog, methyl-alpha-D-galactopyranoside, can vary between suppliers. Researchers should carefully consider the reported purity and the analytical method used for its determination.

SupplierProduct NameCAS NumberStated PurityAnalytical Method
Biosynth 6-O-Methyl-D-galactopyranose6779-91-5Not specifiedNot specified
Sigma-Aldrich Methyl α-D-galactopyranoside3396-99-4≥99%TLC
Chem-Impex Methyl-α-D-galactopyranoside3396-99-4≥ 98%Assay
Santa Cruz Biotechnology Methyl α-D-galactopyranoside3396-99-4Not specifiedNot specified

Note: The purity of "6-O-Methyl-D-galactopyranose" from some vendors may not specify the anomeric configuration (alpha or beta). It is crucial to confirm this with the supplier.

Recommended Analytical Methods for Purity Validation

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the target compound from its impurities, particularly anomeric isomers.

Experimental Protocol (Adapted for this compound):

  • Column: A C18 reversed-phase column is often suitable for separating monosaccharide anomers.

  • Mobile Phase: A gradient of acetonitrile in water is a common choice. For challenging separations of anomers, isocratic elution with a low percentage of acetonitrile may be necessary.

  • Temperature: Column temperature can be elevated (e.g., 70-80°C) to accelerate anomer interconversion and potentially merge the anomer peaks into a single, sharp peak if baseline separation is not required. Conversely, lower temperatures can enhance the resolution of anomers.[2]

  • Detection: Refractive Index (RI) detection is standard for non-UV absorbing sugars. Evaporative Light Scattering Detection (ELSD) can also be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities. For non-volatile sugars like this compound, derivatization is typically required.

Experimental Protocol (Derivatization Required):

  • Derivatization: The sample is first derivatized to increase its volatility. A common method is per-O-methylation followed by hydrolysis, reduction, and acetylation to form partially O-methylated alditol acetates (PMAAs).[3][4]

  • GC Column: An OV-225 fused silica capillary column is a suitable choice for separating PMAAs.[3]

  • Injector Temperature: 250°C.[3]

  • Oven Program: Initial temperature of 50°C (hold for 1 min), then ramp at 40°C/min to 220°C (hold for 25 min).[3]

  • Carrier Gas: Helium.[3]

  • MS Detector: Electron impact ionization at 70 eV.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference NMR Data for Methyl α-D-galactopyranoside:

NucleusChemical Shift (ppm) - Reference Data
¹³CC1: 100.0, C2: 67.9, C3: 68.3, C4: 68.9, C5: 68.8, C6: 71.0, OCH₃: 54.6[5]

Experimental Protocol:

  • Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common solvents for carbohydrate NMR.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Analysis: The presence of anomeric impurities (β-anomer) can be detected by the appearance of a second set of signals, particularly in the anomeric region (around 90-105 ppm for ¹³C and 4.5-5.5 ppm for ¹H). The integration of these signals can provide a quantitative measure of the anomeric ratio.

Workflow for Purity Validation

The following diagram illustrates a logical workflow for validating the purity of commercial this compound.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Experimental Analysis cluster_2 Data Interpretation & Comparison cluster_3 Decision supplier_info Supplier Information Review (Stated Purity, Analytical Method) hplc HPLC Analysis (Anomeric Purity) supplier_info->hplc gcms GC-MS Analysis (Volatile Impurities, Derivatization) supplier_info->gcms nmr NMR Spectroscopy (Structural Confirmation, Impurity ID) supplier_info->nmr data_analysis Data Analysis and Impurity Profiling hplc->data_analysis gcms->data_analysis nmr->data_analysis comparison Comparison with Alternative Suppliers data_analysis->comparison acceptance Acceptance for Use comparison->acceptance Purity_Impact_Pathway cluster_0 Purity Status cluster_1 Experimental Outcome cluster_2 Research Conclusion reagent Commercial This compound high_purity High Purity reagent->high_purity low_purity Low Purity (Presence of Impurities) reagent->low_purity reliable_data Reliable and Reproducible Experimental Data high_purity->reliable_data unreliable_data Inaccurate and Irreproducible Experimental Data low_purity->unreliable_data valid_conclusion Valid Scientific Conclusions reliable_data->valid_conclusion invalid_conclusion Invalid Scientific Conclusions unreliable_data->invalid_conclusion

References

Safety Operating Guide

Safe Disposal of 6-O-Methyl-alpha-D-galactopyranose: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential information for the safe disposal of 6-O-Methyl-alpha-D-galactopyranose, a compound used in various research applications.

Immediate Safety and Handling

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[1] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1]

  • Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Seek medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

In the event of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]

Disposal Protocol

Waste material must be disposed of in accordance with national and local regulations. Do not mix this compound with other waste. Leave the chemical in its original container if possible. Uncleaned containers should be handled in the same manner as the product itself.

Step-by-Step Disposal Procedure:

  • Consult Local Regulations: Before initiating disposal, consult your institution's EHS guidelines and local waste disposal regulations.

  • Containerize Waste: Place the this compound waste into a clearly labeled, sealed container. Indicate the full chemical name and any known hazards (though none are currently identified for similar compounds).

  • Arrange for Pickup: Contact your institution's hazardous waste disposal program to arrange for pickup. Do not dispose of this chemical down the drain or in regular solid waste.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of compounds structurally similar to this compound, which inform the disposal procedures.

PropertyData for Similar Compounds (Methyl-a-D-galactopyranoside monohydrate)Reference
Physical State Solid (Powder)[1]
Appearance Light cream[1]
Hazard Classification Not considered hazardous by 2012 OSHA Hazard Communication Standard[1]
Stability Stable under normal conditions[1]
Incompatible Materials Strong oxidizing agents

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 6-O-Methyl-alpha-D- galactopyranose for Disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is the waste considered hazardous by EHS? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Chemical Waste Procedures: - Label container with 'Hazardous Waste' - Store in designated satellite accumulation area - Arrange for EHS pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Chemical Waste Procedures: - Label container with full chemical name - Do not mix with other waste - Arrange for pickup by waste vendor is_hazardous->non_hazardous_disposal No end End: Waste Properly Disposed hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 6-O-Methyl-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-O-Methyl-alpha-D-galactopyranose in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on SDSs for structurally similar compounds, such as Methyl-a-D-galactopyranoside. It is imperative to consult the substance-specific SDS upon receipt of the chemical.

Personal Protective Equipment (PPE)

While some related compounds are not classified as hazardous under OSHA's 2012 Hazard Communication Standard, others have GHS classifications indicating potential for skin, eye, and respiratory irritation.[1] Therefore, a comprehensive approach to PPE is recommended.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.[2][3]Must meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or aerosolization.[2]
Hand Protection Disposable nitrile or neoprene gloves.[2]Inspect gloves for integrity before each use. Change gloves immediately upon contact with the chemical and dispose of them after use.[2] For extensive handling, consider consulting the glove manufacturer's chemical resistance guide.
Body Protection A Nomex® or chemically resistant laboratory coat.[2]The lab coat should be fully buttoned to cover as much skin as possible.[2] Long pants and closed-toe, closed-heel shoes are mandatory.[2]
Respiratory Protection Generally not required under normal use with adequate ventilation.If engineering controls are insufficient to control dust or aerosols, or if irritation is experienced, a NIOSH-approved respirator is necessary.[2] Use requires a formal respiratory protection program, including medical evaluation and fit testing.[2]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust or aerosols.[5]

  • Wash hands thoroughly after handling the compound.[4]

  • Keep the container tightly closed when not in use.[5]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials and sources of ignition.[4][6]

Disposal Plan

Waste Characterization:

  • While some related compounds are not classified as hazardous waste, it is prudent to handle the disposal of this compound as chemical waste.

Disposal Procedure:

  • Collect waste material in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed chemical waste disposal company.

  • Follow all federal, state, and local environmental regulations regarding chemical waste disposal.[5]

  • Do not dispose of down the drain or in general waste streams.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate Experiment complete cleanup_dispose_waste Dispose of Contaminated PPE & Chemical Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_wash Wash Hands cleanup_dispose_waste->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.